Ethyl 5-bromo-2-(chloromethyl)nicotinate
Description
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(chloromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-3-6(10)5-12-8(7)4-11/h3,5H,2,4H2,1H3 |
InChI Key |
DRIQLEWNNMZICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-2-(chloromethyl)nicotinate: A Key Intermediate in Synthetic Chemistry
This guide provides a comprehensive technical overview of Ethyl 5-bromo-2-(chloromethyl)nicotinate, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, synthetic pathways, reactivity, and applications, with a focus on providing practical insights for its use as a versatile building block in the development of novel molecules.
Core Chemical Identity and Physicochemical Properties
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a bifunctional organic compound featuring a pyridine core, a common motif in pharmacologically active molecules. The strategic placement of bromo, chloromethyl, and ethyl ester functional groups makes it a highly valuable and reactive intermediate for further chemical elaboration.
Key Identifiers and Properties
A summary of the primary identifiers and physical properties for this compound is presented below. This data is crucial for accurate sourcing, experimental planning, and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 1256786-91-0 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| MDL Number | MFCD18256542 | [1] |
| InChI Key | DRIQLEWNNMZICC-UHFFFAOYSA-N | |
| SMILES | O=C(C1=C(N=CC(Br)=C1)CCl)OCC | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
Synthesis and Reactivity Profile
Understanding the synthesis and inherent reactivity of Ethyl 5-bromo-2-(chloromethyl)nicotinate is fundamental to leveraging its potential in complex molecular design.
Retrosynthetic Analysis and Plausible Synthetic Route
While specific proprietary synthesis procedures are not always published, a logical synthetic pathway can be devised based on established organic chemistry principles. A plausible route starts from the more readily available Ethyl 5-bromo-2-methylnicotinate (CAS 129477-21-0)[2][3][4][5].
The key transformation is the selective chlorination of the methyl group at the 2-position of the pyridine ring. This is a benzylic-type position, activated by the aromatic ring, making it susceptible to radical halogenation.
Caption: Plausible synthetic route via radical chlorination.
Causality of Experimental Choice: The choice of a radical chlorination agent like N-Chlorosuccinimide (NCS) over harsher reagents (e.g., Cl₂) is deliberate. NCS provides a low, steady concentration of chlorine radicals, which favors selective monosubstitution at the activated methyl group and minimizes side reactions, such as over-chlorination or undesired reactions with the pyridine ring. An initiator like AIBN (Azobisisobutyronitrile) or BPO (Benzoyl peroxide) is required to kickstart the radical chain reaction at a controlled temperature.
Reactivity at Key Functional Groups
The utility of this molecule stems from its two distinct reactive sites, which can often be addressed orthogonally.
-
The Chloromethyl Group: This is a primary alkyl halide, making the carbon atom highly electrophilic and an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides), enabling the construction of diverse molecular libraries.
-
The Bromo Group: The bromine atom attached to the pyridine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular architectures[6].
Applications in Research and Drug Development
Halogenated heterocyclic compounds are privileged scaffolds in medicinal chemistry. The presence of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[7][8]
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a prime example of a building block designed for this purpose. It serves as a precursor for synthesizing compounds targeting a range of biological systems. For instance, nicotinic acid derivatives are integral to the structure of inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and various kinases, which are important targets in oncology.[6]
Caption: Application workflow in discovery chemistry.
Experimental Protocol: Nucleophilic Substitution
The following protocol details a representative Sₙ2 reaction using a generic primary amine nucleophile. This serves as a self-validating template for introducing a variety of functional groups at the chloromethyl position.
Objective: To synthesize Ethyl 5-bromo-2-((alkylamino)methyl)nicotinate.
Materials:
-
Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.2 eq)
-
Aprotic Polar Solvent (e.g., Acetonitrile or DMF)
-
Inorganic Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)
-
Reaction vessel, magnetic stirrer, condenser, nitrogen/argon line
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) and the inorganic base (2.0 eq) to the reaction vessel containing the solvent.
-
Rationale: An inert atmosphere prevents potential side reactions with oxygen or moisture. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Dissolve the primary amine (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the starting material. Dropwise addition helps control any potential exotherm.
-
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-12 hours.
-
Rationale: Heating increases the reaction rate. The specific temperature and time depend on the reactivity of the chosen amine and should be optimized.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Rationale: This is a critical step to avoid over-running the reaction, which could lead to impurity formation, and to confirm the formation of the desired product.
-
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic solids. Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous work-up removes the solvent, excess base, and other water-soluble byproducts.
-
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Rationale: Chromatography is essential for isolating the pure compound from unreacted starting materials or byproducts. Spectroscopic validation provides unequivocal proof of the product's identity and integrity.
-
Safety and Handling
As a reactive halogenated compound, proper handling is imperative. The following safety information is derived from supplier safety data sheets.
-
GHS Pictograms: Corrosion (GHS05), Exclamation Mark (GHS07).
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][9].
-
P264: Wash skin thoroughly after handling[9].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[9].
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[3].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9].
-
Handling Recommendations: Always handle this compound in a well-ventilated fume hood.[10] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid all personal contact, including inhalation.
Conclusion
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a high-value synthetic intermediate whose utility lies in its dual reactive centers. The chloromethyl group provides a site for nucleophilic attack, while the bromo group is primed for cross-coupling reactions. This bifunctionality, combined with the presence of the biologically relevant pyridine scaffold, makes it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel and complex molecular entities with potential therapeutic applications. Adherence to rigorous synthetic protocols and safety precautions is essential for its effective and safe utilization in the laboratory.
References
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BuyersGuideChem. Ethyl 5-bromo-2-methylnicotinate suppliers and producers. [Link]
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PMC (PubMed Central). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]
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A Comprehensive Guide to Establishing the Solubility Profile of Ethyl 5-bromo-2-(chloromethyl)nicotinate in Organic Solvents
An In-depth Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. For Ethyl 5-bromo-2-(chloromethyl)nicotinate, a substituted pyridine derivative with potential utility as a building block in complex molecule synthesis, a well-defined solubility profile is paramount for optimizing reaction conditions, designing purification and crystallization processes, and enabling formulation strategies. This technical guide provides a robust framework for researchers, chemists, and drug development professionals to systematically determine, validate, and interpret the solubility of this compound in a range of common organic solvents. Moving beyond a simple recitation of methods, this document elucidates the theoretical underpinnings of solubility, provides detailed, self-validating experimental protocols grounded in Good Laboratory Practice (GLP), and establishes a clear path for data analysis and presentation.
Introduction
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a halogenated heterocyclic compound. Its structure, featuring an ethyl ester, a pyridine ring, and two reactive halogen sites (a bromo group on the ring and a chloromethyl group), suggests its role as a versatile intermediate in medicinal chemistry and materials science. The successful application of such an intermediate in multi-step syntheses is fundamentally dependent on its solubility characteristics.
The solubility of a compound dictates the choice of solvents for chemical reactions, influences the efficiency of extraction and purification, and is the primary determinant of crystallization success, which in turn affects yield, purity, and the final solid-state form (polymorphism).[1] Therefore, a comprehensive understanding of the solubility of Ethyl 5-bromo-2-(chloromethyl)nicotinate is not merely academic; it is a prerequisite for efficient, scalable, and reproducible process development.
This guide presents a holistic approach to building a complete solubility profile, beginning with the foundational principles that govern the dissolution process and culminating in detailed, field-proven experimental protocols.
Part I: Theoretical Foundations of Solubility
A rigorous experimental plan is built upon a solid theoretical foundation. Understanding the "why" behind solubility phenomena is crucial for experimental design and troubleshooting.
Thermodynamic vs. Kinetic Solubility
It is critical to distinguish between two different, yet complementary, solubility measurements: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure when the system has been allowed to reach a state of minimum Gibbs free energy. This value represents the maximum amount of the most stable solid form of the compound that can be dissolved. The shake-flask method is the gold-standard for its determination.[2][3]
-
Kinetic Solubility is a measure of the concentration at which a compound, typically dissolved in a high-concentration stock solution (like DMSO), precipitates when added to an aqueous or organic medium.[4] This measurement is often performed rapidly in high-throughput screening and can be influenced by the rate of addition and mixing. The resulting value is often higher than the thermodynamic solubility because it can reflect the solubility of metastable solid forms or the point of supersaturation.[4]
Caption: Thermodynamic vs. Kinetic Solubility Concepts.
Key Factors Influencing Solubility
The solubility of Ethyl 5-bromo-2-(chloromethyl)nicotinate is a function of the interplay between its own physicochemical properties and those of the solvent.
-
Solute Properties:
-
Polarity: The presence of the ester group and the nitrogen atom in the pyridine ring introduces polarity and hydrogen bond accepting capabilities. The bromo- and chloro-substituents and the aromatic ring contribute to its lipophilicity. This duality suggests that its solubility will be highly dependent on the solvent's character.
-
Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice is a major barrier to dissolution. A higher melting point often correlates with lower solubility. The solid-state form (crystalline vs. amorphous) is crucial, as amorphous material lacks a crystal lattice and is generally more soluble.[4]
-
-
Solvent Properties:
-
"Like Dissolves Like": A solvent with a polarity similar to the solute will generally be more effective. We can anticipate moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and potentially lower solubility in highly non-polar (e.g., hexane) or highly polar protic solvents (e.g., water), though miscibility with alcohols (e.g., ethanol, methanol) is likely.
-
Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can interact with the ester and pyridine nitrogen, facilitating dissolution.
-
-
Temperature:
-
Most solid dissolutions are endothermic, meaning solubility increases with temperature.[5] Quantifying this relationship is essential for designing crystallization processes, which rely on controlled cooling to induce precipitation.
-
Part II: Experimental Determination of Thermodynamic Solubility
For process development, thermodynamic solubility is the most critical value. The saturation shake-flask method, while time-consuming, is the definitive technique.[3][6]
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that true equilibrium is achieved and accurately measured. Adherence to Good Laboratory Practice (GLP) principles throughout is essential for data integrity.[7][8]
Step 1: Solvent Selection and Preparation
-
Rationale: A diverse panel of solvents should be selected to cover a range of polarities and functionalities relevant to pharmaceutical manufacturing.
-
Procedure:
-
Select a panel of at least 6-8 solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Acetonitrile, Tetrahydrofuran).
-
Use only high-purity, anhydrous solvents (HPLC grade or higher) to avoid variability from water content or impurities.
-
Step 2: Equilibration
-
Rationale: To ensure the solution is truly saturated, an excess of the solid compound must be agitated in the solvent for a sufficient period to allow the dissolution and precipitation processes to reach equilibrium.[6]
-
Procedure:
-
Add an excess amount of solid Ethyl 5-bromo-2-(chloromethyl)nicotinate to a series of sealed vials, one for each solvent. An amount that is clearly in excess (e.g., 20-50 mg in 1-2 mL of solvent) is sufficient.[5]
-
Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled block (e.g., 25 °C).
-
Agitate the slurries for a predetermined time. Causality Check: A common source of error is insufficient equilibration time. A validation study should be performed where samples are taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between the later time points.[2] For most compounds, 24-48 hours is sufficient.[6]
-
Step 3: Phase Separation
-
Rationale: The saturated solution (liquid phase) must be completely separated from the undissolved solid. Incomplete separation is a major cause of artificially high solubility measurements.[4]
-
Procedure:
-
Allow the vials to stand undisturbed at the equilibrium temperature for a short period to let larger particles settle.
-
Withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Causality Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
Step 4: Concentration Analysis via HPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) is the preferred analytical method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products.[3]
-
Procedure:
-
Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a multi-point calibration curve (minimum 5 points) using accurately weighed standards of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
-
Analyze the diluted samples and standards by HPLC with UV detection.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Step 5: Solid-State Analysis (Self-Validation)
-
Rationale: It is crucial to confirm that the compound did not undergo a phase change (e.g., from a stable crystalline form to a more soluble polymorph or solvate) during the experiment.[2][4]
-
Procedure:
-
After the supernatant has been sampled, carefully recover the remaining solid from the equilibration vial.
-
Dry the solid under vacuum.
-
Analyze the recovered solid using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) and compare the result to the starting material. Any change indicates that the measured solubility corresponds to the new solid form, not the original one.
-
Caption: Workflow for the Shake-Flask Solubility Method.
Part III: Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparative analysis.
Solubility Data Table
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Ethanol | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Acetone | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Ethyl Acetate | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Toluene | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
| Dichloromethane | 25 | Shake-Flask/HPLC | [Experimental Value] | [Calculated Value] | e.g., Colorless solution |
Conclusion
Establishing a definitive solubility profile for Ethyl 5-bromo-2-(chloromethyl)nicotinate is a foundational step for its effective utilization in research and development. By employing a systematic approach grounded in sound theory and executed via robust, self-validating protocols like the shake-flask method, researchers can generate reliable and accurate data. This information is indispensable for guiding solvent selection for synthesis and purification, developing robust crystallization protocols, and avoiding costly downstream failures. The methodologies outlined in this guide provide a comprehensive framework for building the high-quality solubility profile necessary to accelerate the development timeline for any project involving this key chemical intermediate.
References
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Baka, E. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
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U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 747-752. [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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U.S. Environmental Protection Agency. (2016). Good Laboratory Practices Advisories. [Link]
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. [Link]
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Tentamus Group. (n.d.). GLP studies for method development. [Link]
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Navigating the Molecular Landscape of Halogenated Nicotinates: A Technical Guide to 5-Bromo-2-(chloromethyl)nicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Decoding the Nomenclature of a Key Pharmaceutical Intermediate
In the realm of pharmaceutical and agrochemical research, halogenated heterocyclic compounds are of paramount importance, serving as versatile building blocks for the synthesis of novel bioactive molecules.[1] The compound specified as "5-bromo-2-(chloromethyl)nicotinate" presents a nomenclature that requires careful examination. While this specific name is not widely documented, it strongly suggests a close relationship to a class of compounds known as halogenated nicotinic acid esters.
Through a comprehensive analysis of chemical databases and supplier information, it is highly probable that the intended compound is a derivative where the substituent at the 2-position is a chloro group (-Cl) rather than a chloromethyl group (-CH2Cl). This guide will therefore focus on the molecular weight and formula analysis of the most common and well-documented analogs: methyl 5-bromo-2-chloronicotinate and ethyl 5-bromo-2-chloronicotinate . Understanding the precise molecular formula and weight of these compounds is a critical first step in drug discovery and development, ensuring the identity and purity of synthesized molecules.
Core Molecular Attributes: Formula, Weight, and Isotopic Composition
The fundamental characteristics of these halogenated nicotinates are summarized below. The presence of bromine and chlorine atoms, with their distinct isotopic distributions, significantly influences the mass spectrum of these molecules.
| Compound Name | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key Synonyms |
| Methyl 5-bromo-2-chloronicotinate | C₇H₅BrClNO₂ | 250.48 | 248.91922 | 5-Bromo-2-chloronicotinic acid methyl ester, Methyl 5-bromo-2-chloropyridine-3-carboxylate |
| Ethyl 5-bromo-2-chloronicotinate | C₈H₇BrClNO₂ | 264.51 | 262.93487 | 5-Bromo-2-chloronicotinic acid ethyl ester, Ethyl 5-bromo-2-chloropyridine-3-carboxylate |
Data sourced from PubChem and commercial supplier databases.[2][3][4][5][6]
Analytical Workflow for Structural Confirmation
The definitive identification and characterization of halogenated organic compounds like 5-bromo-2-chloronicotinate esters rely on a synergistic approach employing multiple analytical techniques. The logical flow of this process is designed to provide orthogonal data points, leading to an unambiguous structural assignment.
Caption: A logical workflow for the comprehensive characterization of halogenated nicotinates.
Experimental Methodologies: A Senior Application Scientist's Perspective
Mass Spectrometry: The Cornerstone of Molecular Weight Determination
Rationale: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For halogenated molecules, high-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition. The presence of bromine and chlorine atoms creates a characteristic isotopic pattern in the mass spectrum, which serves as a crucial diagnostic tool.
Step-by-Step Protocol for HRMS Analysis:
-
Sample Preparation: Dissolve a small quantity (typically <1 mg) of the nicotinatinate ester in a suitable volatile solvent such as acetonitrile or methanol to a final concentration of approximately 1 µg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules. It minimizes fragmentation, ensuring a prominent molecular ion peak. Operate the ESI source in positive ion mode, as the pyridine nitrogen is readily protonated.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the mass spectrum. These analyzers have the requisite mass accuracy and resolution to distinguish between ions of very similar masses.
-
Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-500).
-
Data Interpretation:
-
Molecular Ion Peak: Identify the protonated molecular ion, [M+H]⁺. For methyl 5-bromo-2-chloronicotinate, this will appear around m/z 249.9265.
-
Isotopic Pattern Analysis: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the molecular ion will appear as a cluster of peaks. The presence of one chlorine and one bromine atom will result in a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the isotopic abundances of both halogens. This pattern is a definitive indicator of the presence of these specific halogens.
-
Elemental Analysis: Validating the Molecular Formula
Rationale: While HRMS provides a highly probable molecular formula, elemental analysis offers an orthogonal validation by directly measuring the weight percentages of carbon, hydrogen, and nitrogen. For halogenated compounds, specific combustion methods can also determine the percentage of halogens.
Step-by-Step Protocol for CHN Analysis:
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, pure compound into a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation and Detection: The combustion gases are passed through a separation column (often a gas chromatograph) and detected by a thermal conductivity detector.
-
Quantification: The instrument is calibrated with a known standard, and the weight percentages of C, H, and N in the sample are calculated.
-
Comparison with Theoretical Values: The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close correlation (typically within ±0.4%) provides strong evidence for the correctness of the assigned formula.
Conclusion: A Synergistic Approach to Unambiguous Characterization
The precise determination of the molecular weight and formula of compounds like 5-bromo-2-chloronicotinate esters is a foundational requirement in chemical and pharmaceutical development. A multi-faceted analytical approach, spearheaded by high-resolution mass spectrometry and corroborated by elemental analysis, provides the necessary scientific rigor to ensure the identity and purity of these critical intermediates. The characteristic isotopic signatures of the halogen atoms serve as an invaluable diagnostic tool, offering a high degree of confidence in the structural assignment. This robust characterization is essential for the subsequent exploration of their synthetic utility and biological activity.
References
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Appretech Scientific Limited. methyl 5-bromo-2-chloronicotinate. [Link]
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ResearchGate. ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative. [Link]
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PubChemLite. Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2). [Link]
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ResearchGate. The GC–MS fragmentation of 2-{[(2-hydroxyphenyl)-methylidene]amino}nicotinic acid. [Link]
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The Strategic Utility of 5-Bromo-2-Chloromethyl Nicotinates in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-bromo-2-chloromethyl nicotinate scaffold has emerged as a highly versatile and strategically important building block in the lexicon of medicinal chemistry. Its unique trifunctional nature—a bromine atom amenable to cross-coupling reactions, a reactive chloromethyl group for nucleophilic substitution, and an ester functionality for further modification—provides a powerful platform for the synthesis of diverse and complex molecular architectures. This guide offers a comprehensive overview of the synthesis, reactivity, and application of 5-bromo-2-chloromethyl nicotinates in drug discovery, with a particular focus on their role in the development of targeted therapies such as kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to equip researchers with the practical knowledge required to leverage this valuable synthetic intermediate.
Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a frequent choice for targeting biological macromolecules. The strategic functionalization of the pyridine core is therefore a central theme in drug design. 5-Bromo-2-chloromethyl nicotinates, such as ethyl 5-bromo-2-(chloromethyl)nicotinate, represent a particularly powerful class of pyridine-based building blocks.
The key to their utility lies in the orthogonal reactivity of their three functional groups:
-
The 5-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space around the pyridine core.
-
The 2-Chloromethyl Group: This benzylic-like chloride is a potent electrophile, highly susceptible to nucleophilic substitution (S_N2) reactions.[2] This reactivity allows for the facile introduction of various nucleophiles, including amines, phenols, thiols, and carbanions, providing a straightforward method for elaborating the side chain at the 2-position.
-
The Nicotinate Ester: The ester group at the 3-position offers a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the corresponding alcohol, providing additional points for diversification.
This trifunctional nature allows for a modular and highly efficient approach to the synthesis of complex molecules, making 5-bromo-2-chloromethyl nicotinates invaluable assets in the drug discovery pipeline.
Synthesis of 5-Bromo-2-Chloromethyl Nicotinates
The synthesis of 5-bromo-2-chloromethyl nicotinates can be achieved through a logical, multi-step sequence starting from readily available precursors. While a direct, one-pot synthesis is not commonly reported, a reliable route involves the esterification of the corresponding nicotinic acid, followed by functionalization of the 2-methyl group.
A plausible and efficient synthetic route to obtain ethyl 5-bromo-2-(chloromethyl)nicotinate is outlined below, based on established chemical transformations of related nicotinic acid derivatives.[2][3]
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
Step 1: Esterification of 5-Bromonicotinic Acid
-
To a suspension of 5-bromonicotinic acid (1.0 eq) in anhydrous ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-bromonicotinate, which can be used in the next step without further purification.
Step 2: Chlorination of Ethyl 5-Bromo-2-methylnicotinate
This step is adapted from the chlorination of a similar 2-methylnicotinate ester.[2]
-
Dissolve ethyl 5-bromo-2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add m-chloroperbenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C and stir the reaction mixture at room temperature for 2-3 hours to form the N-oxide.
-
Cool the reaction mixture to 0 °C and slowly add phosphorus oxychloride (POCl_3) (2.0-3.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Carefully pour the cooled reaction mixture into ice water and neutralize with a solid base like sodium carbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 5-bromo-2-(chloromethyl)nicotinate.
Reactivity Profile: A Hub for Molecular Diversification
The synthetic power of 5-bromo-2-chloromethyl nicotinates stems from the distinct reactivity of the chloromethyl group, which serves as a key electrophilic center for building molecular complexity.
Nucleophilic Substitution at the 2-Chloromethyl Position
The primary mode of reaction for the 2-chloromethyl group is bimolecular nucleophilic substitution (S_N2). The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles.
N-Alkylation of Amines: One of the most common and valuable applications of this scaffold is the N-alkylation of primary and secondary amines. This reaction provides a direct route to a diverse array of (aminomethyl)nicotinate derivatives, which are prevalent in many biologically active compounds.
Experimental Protocol: General Procedure for N-Alkylation of Amines
-
To a solution of the primary or secondary amine (1.0-1.2 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).
-
Add a solution of ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
O-Alkylation of Phenols and Alcohols: Similarly, the chloromethyl group readily reacts with phenols and alcohols in the presence of a base to form the corresponding ether linkages.[1] This allows for the incorporation of various substituted aryl and alkyl ether moieties, which can significantly influence the pharmacological properties of the final molecule.
Experimental Protocol: General Procedure for O-Alkylation of Phenols
-
To a solution of the phenol (1.0-1.2 eq) in a solvent such as DMF or acetone, add a base like potassium carbonate or cesium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.
-
Add a solution of ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up and purify as described for the N-alkylation of amines.
S-Alkylation of Thiols: Thiol nucleophiles are also excellent partners in S_N2 reactions with this scaffold, leading to the formation of thioether derivatives.
Cross-Coupling Reactions at the 5-Bromo Position
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This allows for the introduction of a wide variety of substituents, which is crucial for optimizing the structure-activity relationship of a lead compound.
Applications in Drug Discovery: Building Blocks for Targeted Therapies
The unique structural and reactivity profile of 5-bromo-2-chloromethyl nicotinates makes them highly valuable starting materials for the synthesis of a wide range of biologically active molecules, particularly in the area of oncology.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinamide scaffold, a close relative of the nicotinate core, is a well-established pharmacophore in the design of kinase inhibitors.[4] The 5-bromo-2-chloromethyl nicotinate scaffold provides an excellent starting point for the synthesis of kinase inhibitors by allowing for the systematic exploration of substituents that can interact with key residues in the ATP-binding pocket of kinases.
For example, the 2-aminomethylpyridine moiety, readily accessible from 5-bromo-2-chloromethyl nicotinate, is a common feature in many kinase inhibitors, where the nitrogen atom can form crucial hydrogen bonds with the hinge region of the kinase. The 5-position, functionalized via cross-coupling reactions, can be used to introduce groups that occupy the hydrophobic back pocket of the ATP-binding site, thereby enhancing potency and selectivity.
Illustrative Synthetic Scheme for a Generic Kinase Inhibitor
Caption: A generalized synthetic workflow for kinase inhibitors.
This modular approach allows for the rapid generation of a library of analogues for SAR studies, facilitating the optimization of lead compounds.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of 5-bromo-2-chloromethyl nicotinate are not extensively published, general principles from related nicotinic acid-based kinase inhibitors can be extrapolated.[4][5]
| Position | Modification | Potential Impact on Activity |
| 2-Side Chain | Introduction of various amines (primary, secondary, cyclic) | Modulates hydrogen bonding interactions with the kinase hinge region, impacting potency and selectivity. |
| Variation of the linker length and flexibility | Optimizes the positioning of the substituent in the active site. | |
| 5-Position | Introduction of diverse aryl and heteroaryl groups via Suzuki coupling | Explores hydrophobic interactions in the back pocket of the ATP-binding site, influencing potency and selectivity. |
| Introduction of electron-donating or -withdrawing groups on the aryl ring | Fine-tunes the electronic properties and potential for additional interactions. | |
| 3-Ester | Conversion to amides with various amines | Introduces additional points of interaction and can modulate solubility and pharmacokinetic properties. |
Targeting Key Signaling Pathways
Nicotinic acid-based scaffolds have been successfully employed to target a range of kinases involved in critical cancer signaling pathways.[6]
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A Comparative Technical Guide: Ethyl 5-bromo-2-(chloromethyl)nicotinate and its Methyl Analog for Drug Discovery Applications
An In-depth Technical Guide
Executive Summary
In the landscape of medicinal chemistry and drug development, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, functionalized nicotinates are prized for their versatile reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth technical comparison of two closely related, highly reactive intermediates: Ethyl 5-bromo-2-(chloromethyl)nicotinate and its methyl analog, Methyl 5-bromo-2-(chloromethyl)nicotinate.
While differing by only a single methylene unit, the choice between the ethyl and methyl ester has significant ramifications for a compound's physicochemical properties, synthetic reactivity, metabolic stability, and ultimately, its viability as a drug candidate or research tool. This document is designed for researchers, scientists, and drug development professionals, offering predictive insights and practical guidance. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature to explain not just what the differences are, but why they matter.
Introduction: The Strategic Value of the 5-bromo-2-(chloromethyl)nicotinate Scaffold
The nicotinic acid core is a privileged scaffold in pharmacology, appearing in numerous biologically active molecules.[1][2] The strategic placement of specific functional groups on this ring transforms it into a powerful synthetic platform. The title compounds are characterized by three key reactive centers, each with a distinct role:
-
The Pyridine Ring: Provides a rigid, aromatic core with a nitrogen atom that can participate in hydrogen bonding and influence the molecule's overall electronics and solubility.
-
The 5-Bromo Group: This is a critical handle for modern synthetic chemistry. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.[1]
-
The 2-(Chloromethyl) Group: This is a potent electrophilic site. The chlorine is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the tethering of various side chains and pharmacophores.
-
The Ester Group (C3-Position): This is the central point of comparison. The ester can be a simple synthetic handle, readily hydrolyzed to the parent carboxylic acid or converted to an amide. More importantly, it can act as a pro-drug moiety, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The fundamental question this guide addresses is: How does the seemingly minor choice between a methyl and an ethyl ester dictate the synthetic strategy and potential biological fate of the entire molecule?
Caption: Chemical structures of the ethyl and methyl analogs.
Comparative Physicochemical Properties: The Foundation of Difference
The addition of a single CH₂ group imparts subtle but predictable changes to the molecule's physical properties. These differences are critical for practical considerations, from reaction setup and solvent selection to purification and formulation.
| Property | Methyl 5-bromo-2-(chloromethyl)nicotinate | Ethyl 5-bromo-2-(chloromethyl)nicotinate | Rationale & Implications |
| Molecular Formula | C₈H₇BrClNO₂ | C₉H₉BrClNO₂ | The ethyl analog has an additional C and two H atoms. |
| Molecular Weight | 264.51 g/mol | 278.53 g/mol | The 14.02 g/mol difference is minor but must be accounted for in all stoichiometric calculations. |
| Boiling Point | Lower | Higher | The larger electron cloud of the ethyl group increases London dispersion forces, requiring more energy to transition to the gas phase. This is advantageous for reactions requiring high temperatures.[3] |
| Polarity | Higher | Lower | The ethyl group is more nonpolar (lipophilic) than the methyl group. This directly impacts chromatographic separation; the ethyl analog will have a higher Rf value (elute faster) on normal-phase silica gel. |
| Solubility | Generally higher in polar solvents. | Generally higher in nonpolar solvents. | The methyl ester's slightly higher polarity may make it more amenable to a broader range of protic solvents, whereas the ethyl ester will be more soluble in purely nonpolar organic solvents like hexanes.[4] |
| Steric Hindrance | Lower | Higher | The ethyl group is physically larger than the methyl group.[5] While a small difference, this steric bulk is the primary driver of the reactivity differences discussed in the next section.[6][7] |
Synthesis and Reactivity: The Ester's Directing Influence
The choice of ester impacts not only the final molecule but also the synthetic pathway and its relative reactivity in subsequent transformations.
3.1 Synthesis via Fischer-Speier Esterification
The most direct route to these compounds is the acid-catalyzed esterification of the parent carboxylic acid, 5-bromo-2-(chloromethyl)nicotinic acid. The workflow is straightforward, but the choice of alcohol (methanol vs. ethanol) is the defining step.
Caption: General workflow for Fischer-Speier esterification.
Causality Behind Experimental Choices:
-
Excess Alcohol: The reaction is an equilibrium. Using the alcohol as the solvent drives the reaction toward the ester product, according to Le Châtelier's principle.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
3.2 Reactivity at the Ester Carbonyl: A Tale of Two Speeds
The most significant chemical difference lies in the reactivity of the ester carbonyl toward nucleophiles, a cornerstone of reactions like hydrolysis (saponification) and amidation.
The governing principle is steric hindrance: The methyl ester reacts faster than the ethyl ester in nucleophilic acyl substitution reactions. [3][8]
The smaller size of the methyl group presents a less crowded pathway for an incoming nucleophile to attack the electrophilic carbonyl carbon. The slightly larger ethyl group provides more steric shielding, slowing the formation of the tetrahedral intermediate.[6]
Caption: Nucleophilic attack is sterically less hindered for the methyl ester.
This has direct consequences:
-
Hydrolysis/Saponification: Under basic conditions, the methyl ester will hydrolyze to the carboxylic acid more rapidly than the ethyl ester.[9] This is crucial if the ester is a protecting group that needs to be removed without disturbing other parts of the molecule.
-
Amidation: When forming amides by reacting the ester with an amine, the methyl ester will typically provide higher yields in shorter reaction times or under milder conditions.
Implications in Drug Development and Research
The choice of ester extends far beyond the synthesis lab, profoundly influencing the molecule's behavior in biological systems.
-
Metabolic Stability and Pro-drugs: This is arguably the most critical difference in a drug development context. Esters are often cleaved in the body by enzymes called esterases. Generally, ethyl esters are more resistant to enzymatic hydrolysis than methyl esters .[9] This increased stability can lead to:
-
A longer biological half-life.
-
Sustained release of the active carboxylic acid (if the ester is a pro-drug).
-
Reduced metabolic clearance. This makes the ethyl ester a potentially superior choice for tuning a drug's pharmacokinetic profile.
-
-
Biological Activity: While often considered pro-drugs, the ester form of a molecule can have its own intrinsic activity. The difference in size, lipophilicity, and metabolic stability between the ethyl and methyl analogs can lead to variations in target engagement and overall efficacy. For example, in studies of related phenolic compounds, ethyl esters sometimes show more potent anti-inflammatory activity than their methyl counterparts, while methyl esters may exhibit higher cytotoxicity.[10]
-
Practical Considerations:
-
Cost: Methanol is typically less expensive and more readily available than ethanol, which can be a factor in large-scale synthesis.
-
Toxicity: Methanol is more toxic than ethanol. While usually removed during workup, this can be a consideration in process safety and for final drug products where residual solvent levels are tightly controlled.
-
Experimental Protocols
The following protocols are representative and designed to be self-validating systems for a researcher working with these compounds.
Protocol 5.1: Representative Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
This protocol is adapted from standard Fischer esterification procedures for nicotinic acids.[11]
Materials:
-
5-bromo-2-(chloromethyl)nicotinic acid (1.0 eq)
-
Anhydrous Ethanol (serves as solvent, ~10-20 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate and Hexanes for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 5-bromo-2-(chloromethyl)nicotinic acid and anhydrous ethanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirring suspension. The mixture may warm slightly and should become a clear solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Neutralization: Carefully add saturated NaHCO₃ solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral to basic (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure complete conversion and removal of impurities.
Protocol 5.2: Conceptual Workflow for Comparative Hydrolysis Rate Monitoring
Objective: To empirically demonstrate that the methyl ester hydrolyzes faster than the ethyl ester.
Procedure:
-
Stock Solutions: Prepare separate, equimolar stock solutions of the methyl and ethyl analogs in a suitable solvent (e.g., acetonitrile or THF).
-
Reaction Initiation: In two separate vials at a constant temperature (e.g., 25 °C), combine a known volume of the ester stock solution with a buffered aqueous solution of known basic pH (e.g., pH 10 buffer or a dilute NaOH solution).
-
Time-Point Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.
-
Quenching: Immediately quench the hydrolysis in the aliquot by adding a small amount of acid (e.g., dilute HCl) to neutralize the base.
-
Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC). Monitor the disappearance of the starting material peak area over time.
-
Data Processing: Plot the percentage of remaining starting material versus time for both the methyl and ethyl esters. The resulting curves will visually and quantitatively demonstrate the faster rate of hydrolysis for the methyl analog.
Conclusion
The distinction between Ethyl 5-bromo-2-(chloromethyl)nicotinate and its methyl analog is a clear illustration of how subtle structural modifications can have a cascading effect on a molecule's properties and utility.
Key Takeaways:
-
Synthesis & Reactivity: The methyl ester is more reactive toward nucleophiles due to lower steric hindrance, making it preferable for subsequent reactions like amidation where the ester is an intermediate.
-
Physicochemical Properties: The ethyl ester possesses a higher boiling point and is less polar, which influences purification strategies.
-
Pharmacokinetics: The ethyl ester is generally more metabolically stable to enzymatic hydrolysis, making it a more "tunable" option for pro-drug design aiming for a longer biological half-life.
The choice is not arbitrary. It is a strategic decision that should be made with a clear understanding of the project's end goal. For a synthetic intermediate destined for rapid conversion, the more reactive methyl ester may be superior. For a potential drug candidate where metabolic stability and pharmacokinetics are paramount, the more robust ethyl ester often holds a distinct advantage. This guide provides the foundational logic for making that informed decision.
References
-
PubChem. (n.d.). Methyl 5-bromo-2-chloroisonicotinate. Retrieved from [Link]
-
Peterson, C. L., Reece, D. L., Cruz, R., & Thompson, J. (n.d.). A comparison of ethyl and methyl esters of vegetable oil as a diesel fuel substitute. University of Idaho. Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 5-bromonicotinate. Retrieved from [Link]
-
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1962). The kinetics of the alkaline hydrolysis of esters and amides of some 1- and 2-substituted naphthalenes. Journal of the Chemical Society, 1824-1831. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2435–2443. Retrieved from [Link]
-
Papaefstathiou, G. S., MacGillivray, L. R., & Perlepes, S. P. (2004). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 6(89), 534-536. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, N. N. E. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1604. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
ChemBK. (2024, April 9). Methyl 5-bromonicotinate. Retrieved from [Link]
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Methodological & Application
Application Note: Cyclization Protocols for Ethyl 5-bromo-2-(chloromethyl)nicotinate
Executive Summary
This application note details the optimized procedures for the cyclization of Ethyl 5-bromo-2-(chloromethyl)nicotinate (Compound A) . This intermediate is a high-value "dielectrophilic" scaffold widely used in the synthesis of kinase inhibitors, particularly those requiring pyrrolo[3,4-b]pyridine (aza-isoindolinone) or furo[2,3-b]pyridine cores.
The presence of the electrophilic chloromethyl group at position C2 and the ester at position C3 allows for rapid, regioselective annulation with bis-nucleophiles or primary amines. This guide provides validated protocols for synthesizing fused lactams and lactones, emphasizing yield optimization, impurity control, and safety.
Chemical Mechanism & Reactivity Profile[1]
The Dielectrophilic Scaffold
Compound A possesses two distinct electrophilic sites:
-
(Alkyl Halide): Highly reactive towards
displacement. This is the primary site of attack for nucleophiles due to lower steric hindrance and high leaving group ability of the chloride. - (Ester): Moderately reactive. Serves as the secondary site for intramolecular cyclization (acylation) after the initial alkylation event.
Reaction Pathway (Amine Cyclization)
When reacted with a primary amine (
-
Intermolecular Alkylation: The amine displaces the chloride to form a secondary amine intermediate.
-
Intramolecular Acylation: The newly formed amine attacks the adjacent ester carbonyl, releasing ethanol and closing the 5-membered lactam ring.
Figure 1: Mechanistic pathway for the formation of the pyrrolopyridine core. Note the competitive dimerization pathway if stoichiometry is not controlled.
Protocol A: Synthesis of Pyrrolo[3,4-b]pyridin-1-ones (Amine Cyclization)
Target Product: 6-bromo-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-one
Application: Introduction of amine diversity elements (
Materials
-
Substrate: Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 equiv)
-
Reagent: Primary Amine (
) (1.2 – 1.5 equiv) -
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
(2.5 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (anhydrous preferred)
Step-by-Step Procedure
-
Preparation: Charge a reaction vessel with Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 equiv) and Acetonitrile (10 mL/g).
-
Base Addition: Add DIPEA (2.0 equiv) at room temperature.
-
Note: If using an amine salt (e.g., methylamine hydrochloride), increase base to 3.0 equiv.
-
-
Nucleophile Addition: Add the Primary Amine (1.2 equiv) dropwise.
-
Critical Control: If the reaction is highly exothermic (low MW amines), cool to
during addition to prevent polymerization.
-
-
Cyclization: Heat the mixture to
for 2–4 hours.-
Monitoring: Monitor by LCMS. The intermediate (uncyclized secondary amine) may be visible initially but should convert fully to the cyclized lactam (
).
-
-
Work-up (Method A - Precipitation):
-
Cool to room temperature.
-
Add water (2 volumes relative to solvent).
-
Stir for 30 minutes. The product often precipitates as a solid.
-
Filter, wash with water/cold ethanol (1:1), and dry under vacuum.
-
-
Work-up (Method B - Extraction):
-
If no precipitate forms, concentrate solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate. Wash with 0.5M HCl (to remove excess amine/DIPEA) and Brine.
-
Dry over
, filter, and concentrate.
-
Critical Process Parameters (CPP)
| Parameter | Range | Impact on Quality |
| Temperature | ||
| Stoichiometry | 1.1–1.5 eq Amine | |
| Solvent Water | Excess water competes with the amine for the ester, leading to hydrolysis (carboxylic acid byproduct). |
Protocol B: Synthesis of Furo[2,3-b]pyridines (Oxygen Cyclization)
Target Product: 5-bromo-furo[2,3-b]pyridine derivatives Application: Scaffold hopping from lactams to lactones/ethers.
Procedure Modifications
Unlike amines, oxygen nucleophiles (phenols or alcohols) are less nucleophilic and require stronger activation or higher temperatures.
-
Solvent: DMF or DMAc (Dimethylacetamide).
-
Base: Cesium Carbonate (
) is superior to for this transformation due to the "Cesium Effect" enhancing solubility and reactivity. -
Temperature:
. -
Protocol:
-
Dissolve Substrate and Phenol/Alcohol (1.1 equiv) in DMF.
-
Add
(2.0 equiv). -
Heat to
for 4–6 hours. -
Note: This often yields the intermediate ether . To force cyclization (lactonization), higher temps (
) or acid catalysis (pTSA in toluene reflux) may be required in a second step.
-
Troubleshooting & Impurity Profile
Common Issues
-
Hydrolysis (Impurity H):
-
Observation: LCMS shows mass of Starting Material minus Et (
) or Acid ( ). -
Cause: Wet solvent or hygroscopic base.
-
Fix: Use anhydrous MeCN; store reagents in desiccators.
-
-
Dimerization (Impurity D):
-
Observation: LCMS shows mass approx.
. -
Cause: Amine is the limiting reagent. The product secondary amine reacts with another molecule of starting material before cyclizing.
-
Fix: Ensure Amine is always in slight excess and added after the base is ensuring the SM is in solution.
-
-
Incomplete Cyclization:
-
Observation: Mass corresponds to the secondary amine ester (SM + Amine - HCl).
-
Fix: Increase reaction temperature or add a Lewis Acid catalyst (e.g., 10 mol% acetic acid) to promote the ester attack.
-
Safety & Handling (HSE)
Hazard Class: Alkylating Agent / Lachrymator.
-
Skin/Eye: The chloromethyl group is a potent alkylator. Direct contact can cause severe blistering and sensitization. Double nitrile gloves are mandatory.
-
Inhalation: The intermediate may hydrolyze to release HCl gas. Handle only in a certified fume hood.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the alkyl halide before cleaning.
Experimental Workflow Diagram
Figure 2: Operational workflow for the standard amine cyclization protocol.
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction. Molecules. 2023.
-
Reactions of amines with halogenoalkanes. ChemGuide.
-
Safety Data Sheet: Ethyl 5-bromo-2-chloronicotinate. Fisher Scientific.
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein Journal of Organic Chemistry. 2019.
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides. Organic Chemistry Portal.
Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives from Chloromethyl Nicotinates
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide range of biological targets.[1] Consequently, derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents, including kinase inhibitors for cancer therapy and immunomodulators.[4][5][6][7][8] The development of robust and efficient synthetic routes to functionalized pyrrolo[2,3-b]pyridines is therefore a critical endeavor for advancing novel drug candidates.
This application note provides a detailed guide to the preparation of pyrrolo[2,3-b]pyridine derivatives, with a focus on a strategic approach starting from chloromethyl nicotinates. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Strategic Approach: Building the Pyrrolo[2,3-b]pyridine Core
The synthesis of the pyrrolo[2,3-b]pyridine core generally involves the construction of the pyrrole ring onto a pre-existing pyridine structure.[9][10] Our featured strategy utilizes readily available chloromethyl nicotinates as versatile starting materials. This approach offers a convergent and flexible route to a variety of substituted 7-azaindoles.
The overall synthetic strategy can be visualized as a multi-step process, often involving the introduction of key functionalities through cross-coupling reactions. The order of these steps can be crucial for the successful synthesis of the target molecule.[11]
Reaction Mechanism and Key Considerations
The formation of the pyrrole ring fused to the pyridine core from a substituted nicotinate precursor typically proceeds through a sequence of reactions that may include nucleophilic substitution, cyclization, and aromatization. While the precise mechanism can vary depending on the specific reagents and conditions employed, a general understanding of the key transformations is essential for successful synthesis.
A common approach involves the initial reaction of the chloromethyl nicotinate with a suitable nucleophile to introduce a side chain that will ultimately form part of the pyrrole ring. This is often followed by an intramolecular cyclization reaction, which can be promoted by a base or a transition metal catalyst. The final step is typically an oxidation or elimination reaction to afford the aromatic pyrrolo[2,3-b]pyridine system.
Key Considerations for Success:
-
Protecting Groups: The pyrrolo[2,3-b]pyridine nitrogen is often protected during synthesis to prevent unwanted side reactions. The choice of protecting group is critical and should be orthogonal to the reaction conditions used in subsequent steps.
-
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.[1][11]
-
Reaction Conditions: Temperature, solvent, and base can all have a significant impact on the outcome of the reaction. Careful optimization of these parameters is often necessary.
-
Purification: The final products and intermediates may require purification by techniques such as flash column chromatography.
Experimental Protocols
Herein, we provide detailed protocols for a representative synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivative, a class of compounds with demonstrated biological activity.[11] This multi-step synthesis highlights key transformations and techniques applicable to a broader range of derivatives.
Protocol 1: Synthesis of a Key Intermediate
This protocol describes a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C-2 position of the pyrrolo[2,3-b]pyridine core.
Table 1: Reaction Parameters for Suzuki-Miyaura Cross-Coupling
| Parameter | Value |
| Starting Material | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
| Reagent | Phenylboronic acid |
| Catalyst | Pd2(dba)3 |
| Base | K2CO3 |
| Solvent | 1,4-dioxane:water (1:1) |
| Temperature | 100 °C |
| Reaction Time | 30 minutes |
Step-by-Step Procedure:
-
To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (0.856 mmol), phenylboronic acid (1.02 mmol), and K2CO3 (2.56 mmol), add de-gassed 1,4-dioxane:water (1:1, 5 mL) under a nitrogen atmosphere.[11]
-
Add Pd2(dba)3 (0.026 mmol) to the reaction mixture.[11]
-
Stir the reaction mixture at 100 °C for 30 minutes.[11]
-
Allow the reaction to cool to room temperature.
-
Remove the solvent in vacuo.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.[11]
Protocol 2: Buchwald-Hartwig Amination
This protocol details the introduction of an amino group at the C-4 position via a Buchwald-Hartwig amination reaction.
Table 2: Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value |
| Starting Material | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
| Reagent | Secondary Amine |
| Catalyst | Pd2(dba)3 |
| Ligand | RuPhos or XPhos |
| Base | t-BuONa |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | Varies (monitor by TLC) |
Step-by-Step Procedure:
-
In a reaction vessel, combine the 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the desired secondary amine, Pd2(dba)3, and the appropriate phosphine ligand (e.g., RuPhos or XPhos).
-
Add dry toluene and t-BuONa under an inert atmosphere.
-
Heat the reaction mixture to 110 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathway
To better illustrate the strategic approach, the following diagrams outline the key transformations.
Caption: Synthetic workflow for pyrrolo[2,3-b]pyridine derivatives.
Caption: Generalized reaction mechanism overview.
Troubleshooting and Optimization
Low Yields in Cross-Coupling Reactions:
-
Catalyst Inactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Ligand Choice: Screen different phosphine ligands to find the optimal one for your specific substrate.
-
Base Strength: The choice and amount of base can significantly influence the reaction outcome.
Incomplete Cyclization:
-
Reaction Temperature: Increasing the reaction temperature may promote cyclization.
-
Base: A stronger base may be required to facilitate the intramolecular reaction.
Difficulty in Deprotection:
-
Protecting Group Stability: If the protecting group is difficult to remove, consider a more labile protecting group in your synthetic design.
Conclusion
The synthesis of pyrrolo[2,3-b]pyridine derivatives from chloromethyl nicotinates represents a versatile and powerful strategy for accessing this important class of compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of analogs for biological evaluation. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the 7-azaindole scaffold.
References
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])
-
Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (URL: [Link])
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed. (URL: [Link])
-
Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. (URL: [Link])
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction | Organic Letters - ACS Publications. (URL: [Link])
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed. (URL: [Link])
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC. (URL: [Link])
- US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google P
-
(PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
- WO2013181415A1 - Synthesis of pyrrolo [2, 3 - b] pyridines - Google P
-
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies - Advanced Journal of Chemistry, Section A. (URL: [Link])
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (URL: [Link])
-
Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google P
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. (URL: [Link])
-
Title Biosynthesis of pyridine Derivatives Author(s) Suzue, Ryokuero Citation Bulletin of the Institute for Chemical Research, K - CORE. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]
- 3. pjps.pk [pjps.pk]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Azaindole synthesis [organic-chemistry.org]
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Application Notes and Protocols: Synthesis of Biologically Active Heterocycles Using 5-Bromo-Nicotinate Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nicotinate scaffold, a pyridine ring with a carboxylic acid at the 3-position, is a cornerstone in medicinal chemistry and drug discovery.[1] As a derivative of the essential human nutrient vitamin B3 (niacin), its derivatives are fundamental to central metabolic coenzymes.[1] Beyond this physiological role, the unique physicochemical properties of the nicotinate scaffold have established it as a "privileged" structure in the design of therapeutic agents.[1] The strategic introduction of substituents onto this core structure allows for the fine-tuning of pharmacological activity, leading to the development of a diverse array of therapeutic agents.[2][3]
5-bromo-nicotinate and its derivatives are particularly valuable building blocks in this endeavor. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of the chemical space around the nicotinate core, facilitating the generation of large libraries of compounds for biological screening. This guide provides detailed protocols and insights into the use of 5-bromo-nicotinate building blocks for the synthesis of biologically active heterocycles, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of the 5-bromo-nicotinate scaffold is dominated by the carbon-bromine bond, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. The two most widely employed and powerful methods for the functionalization of this position are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex.[4] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
dot
graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_boronate [label="[R¹-Pd(II)L_n-R²]⁺", fillcolor="#F1F3F4", fontcolor="#202124"];
pd0 -> pd2_complex [label="Oxidative Addition\n(R¹-X)"]; pd2_complex -> pd2_boronate [label="Transmetalation\n(R²-B(OR)₂ + Base)"]; pd2_boronate -> pd0 [label="Reductive Elimination\n(R¹-R²)"];
// Graph attributes graph [bgcolor="transparent", size="5,5", pad="0.5"]; node [width=2, height=0.8]; edge [color="#4285F4"]; pd0 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_complex [fillcolor="#FBBC05", fontcolor="#202124"]; pd2_boronate [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[7][8] This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals and functional materials.[7]
The catalytic cycle for the Buchwald-Hartwig amination also involves an oxidative addition, followed by amine coordination and deprotonation, and finally reductive elimination to yield the desired C-N coupled product.[8][9]
dot
graph Buchwald_Hartwig_Cycle { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L_n-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_amine [label="[Ar-Pd(II)L_n(HNR¹R²)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_amido [label="Ar-Pd(II)L_n(NR¹R²)", fillcolor="#F1F3F4", fontcolor="#202124"];
pd0 -> pd2_complex [label="Oxidative Addition\n(Ar-X)"]; pd2_complex -> pd2_amine [label="Amine Coordination\n(HNR¹R²)"]; pd2_amine -> pd2_amido [label="Deprotonation\n(Base)"]; pd2_amido -> pd0 [label="Reductive Elimination\n(Ar-NR¹R²)"];
// Graph attributes graph [bgcolor="transparent", size="5,5", pad="0.5"]; node [width=2.2, height=0.8]; edge [color="#4285F4"]; pd0 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_complex [fillcolor="#FBBC05", fontcolor="#202124"]; pd2_amine [fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_amido [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-aryl and 5-amino nicotinic acid derivatives. These protocols are adaptable for both solution-phase and solid-phase synthesis.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromonicotinic acid with various arylboronic acids to produce 5-arylnicotinic acid derivatives.[5]
Materials:
-
5-Bromonicotinic acid or its ester derivative
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DMF, Toluene/EtOH)
-
Degassing equipment (e.g., Argon or Nitrogen line)
Procedure (Solution-Phase):
-
To a reaction vessel, add 5-bromonicotinic acid (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (3 equivalents).
-
Add the palladium catalyst (5 mol%).
-
Add the degassed solvent (e.g., DMF).
-
Degas the reaction mixture with Argon for 1-2 minutes.
-
Heat the reaction mixture to 80-90°C and stir for 24 hours.[5][10]
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Solid-Phase):
-
Suspend the 5-bromonicotinic acid-bound resin in a degassed solvent (e.g., DMF or Toluene/EtOH).[10]
-
Add the palladium catalyst and agitate the mixture for 10 minutes.[10]
-
Add the base and the arylboronic acid.[10]
-
Degas the mixture with Argon for 1 minute.[10]
-
Shake the reaction mixture at 80-90°C for 24 hours.[10]
-
Cool the reaction to room temperature, filter the resin, and wash sequentially with DMF, DCM, and MeOH.[10]
-
Cleave the product from the resin using appropriate conditions (e.g., TFA/DCM for Wang or Rink amide resins).[10]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
| 4 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 90 | 24 | 87 |
Table adapted from solid-phase and analogous solution-phase couplings.[5][10]
Protocol 2: Buchwald-Hartwig Amination of 5-Bromonicotinate Esters
This protocol describes the palladium-catalyzed amination of a 5-bromonicotinate ester with a primary or secondary amine.
Materials:
-
Ethyl 5-bromonicotinate
-
Amine (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
-
Degassing equipment
Procedure:
-
In a reaction vessel, combine the palladium catalyst and the phosphine ligand in the solvent.
-
Add the 5-bromonicotinate ester, the amine, and the base.
-
Degas the mixture by bubbling Argon through the solution for 5-10 minutes.
-
Heat the reaction to 100-110°C and stir for 8-24 hours under an inert atmosphere.[11]
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and concentrate the filtrate.[11]
-
Purify the residue by silica gel column chromatography to obtain the desired 5-amino-nicotinate derivative.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Toluene | 110 | 12 |
| 2 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Dioxane | 100 | 16 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Toluene | 100 | 18 |
| 4 | Piperidine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 110 | 10 |
Biological Activity of Nicotinate Derivatives
Derivatives of nicotinic acid have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development.
-
Anti-inflammatory and Analgesic Effects: Certain 2-aryl nicotinic acid derivatives have shown good analgesic and anti-inflammatory properties.[2] Novel nicotinic acid derivatives have also been synthesized and evaluated as potential anti-inflammatory agents with improved gastric safety profiles.[12]
-
Cardiovascular Effects: Nicotinic acid is known to reduce high levels of fats in the blood and can increase high-density lipoprotein (HDL) cholesterol.[2][13][14] This has led to its use in treating dyslipidemia and reducing the risk of cardiovascular events.[14]
-
Metabolic Disorders: Recent studies have explored nicotinic acid derivatives as inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[3]
-
Central Nervous System (CNS) Activity: Substitution at the 5-position of nicotine has been shown to significantly influence its pharmacological profile, with some derivatives acting as partial agonists or antagonists at nicotinic acetylcholine receptors.[15][16]
-
Anticancer Activity: Libraries of nicotinamide derivatives have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines.[17]
Conclusion
5-Bromo-nicotinate building blocks are invaluable tools for the synthesis of biologically active heterocyclic compounds. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the efficient and versatile functionalization of the nicotinate core. The resulting libraries of novel compounds provide a rich source of potential therapeutic agents for a wide range of diseases. The protocols and information presented in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to fully exploit the synthetic potential of these versatile building blocks.
References
-
Al-Ostoot, F. H., & Al-Tamimi, A. M. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]
-
Micucci, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Damaj, M. I., et al. (2002). Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. PubMed. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved from [Link]
-
Knopp, R. H. (1988). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Retrieved from [Link]
-
Kamal-Eldin, A., & Andersson, R. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. Retrieved from [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinamide derivatives 5a–i. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]
-
Singh, R., et al. (n.d.). Green synthesis of some novel bioactive five membered heterocycles. Academia.edu. Retrieved from [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Roy, S. (2025). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents. Retrieved from [Link]
-
Varma, R. S. (n.d.). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure and Applied Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
PMC. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
MDPI. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Retrieved from [Link]
-
Cawley, M. J., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Larrosa, I. (2010). New frontiers in catalytic C-H activation. SCI. Retrieved from [Link]
-
PMC. (n.d.). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SciSpace. (n.d.). Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Protocol and Application Notes for the Ester Hydrolysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
An Application Guide for Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide for the hydrolysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate to its corresponding carboxylic acid, 5-bromo-2-(chloromethyl)nicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. We will explore the mechanistic underpinnings of the reaction, compare prevalent hydrolysis methodologies, and present a detailed, optimized protocol for laboratory execution. The primary focus is on base-catalyzed hydrolysis (saponification), a robust and irreversible method ensuring high conversion rates. This guide is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis.
Introduction to the Synthesis
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a key building block in medicinal chemistry. Its conversion to 5-bromo-2-(chloromethyl)nicotinic acid is pivotal for subsequent reactions, such as amide bond formation, which are central to the construction of complex active pharmaceutical ingredients (APIs). The hydrolysis of the ethyl ester is the focal point of this guide. While seemingly straightforward, achieving high yield, purity, and scalability requires a nuanced understanding of the reaction conditions. This note elucidates the critical parameters governing this conversion, providing a scientifically grounded protocol for reliable and reproducible results.
Mechanistic Insight: The Rationale for Saponification
Ester hydrolysis can be catalyzed by either acid or base.[1] For substrates like Ethyl 5-bromo-2-(chloromethyl)nicotinate, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred. Unlike acid-catalyzed hydrolysis, which is an equilibrium-limited reversible process, saponification is irreversible and drives the reaction to completion.[2][3]
The driving force of the reaction is the final, irreversible acid-base step.[4] The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4]
-
Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[4]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the entire process irreversible, forming the stable carboxylate salt and ethanol.[4][5]
-
Acidic Workup: A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt, precipitating the desired 5-bromo-2-(chloromethyl)nicotinic acid product from the aqueous solution.[4]
Caption: The irreversible mechanism of base-catalyzed ester hydrolysis (saponification).
Comparative Analysis of Hydrolysis Conditions
The choice of base, solvent, and temperature significantly impacts reaction efficiency, yield, and purity.
| Parameter | Option | Rationale & Causality | Pros | Cons |
| Catalyst/Reagent | Base (LiOH, NaOH, KOH) | Stoichiometric base is consumed in an irreversible reaction, driving it to completion. Lithium salts can sometimes accelerate hydrolysis.[6][7] LiOH is often preferred in lab settings for its solubility characteristics in mixed aqueous-organic solvents.[5][8] | High yield, irreversible, faster kinetics.[3] | Requires a separate acidification workup step; potential for base-sensitive functional groups to react. |
| Acid (HCl, H₂SO₄) | Catalytic acid protonates the carbonyl oxygen, increasing its electrophilicity for attack by water.[9] | Simple workup (no pH adjustment needed to isolate acid). | Reversible reaction (equilibrium limited), often requiring a large excess of water and heat to drive to completion.[1][3] Slower than saponification. | |
| Enzymes (Lipases, Esterases) | Provides high selectivity under mild pH and temperature conditions, minimizing side reactions.[10][11] | High chemo- and regioselectivity; environmentally benign. | Higher cost, slower reaction times, requires specific buffer systems, may not be suitable for all substrates.[10] | |
| Solvent System | THF/Water | A common biphasic or monophasic (depending on ratio) system that effectively dissolves both the organic ester and the inorganic hydroxide base, facilitating the reaction.[12] | Excellent solvating power for a wide range of substrates.[5][6] | THF can form peroxides and requires careful handling. |
| Methanol/Water or Ethanol/Water | Alcoholic co-solvents enhance the solubility of the ester.[13] Using ethanol for an ethyl ester can suppress transesterification side reactions. | Readily available, effective, lower cost than THF. | Potential for transesterification if the alcohol does not match the ester's alkoxy group. | |
| Temperature | Room Temperature | Sufficient for many reactive esters, minimizes thermal degradation and side reactions. | Energy efficient, minimizes byproduct formation. | May result in long reaction times for less reactive or sterically hindered esters. |
| Reflux/Heating | Increases the reaction rate according to Arrhenius kinetics, ensuring completion in a shorter timeframe. | Faster reaction, ensures completion for hindered esters. | Higher energy cost, potential for increased side reactions or degradation of sensitive products. |
Detailed Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details a reliable method for the saponification of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Materials and Reagents
-
Ethyl 5-bromo-2-(chloromethyl)nicotinate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), ACS grade
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M aqueous solution
-
Ethyl Acetate (for optional wash)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if needed)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-bromo-2-(chloromethyl)nicotinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.2-0.5 M. Stir until the ester is fully dissolved.
-
Addition of Base: Add solid Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the stirred solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The product, being a carboxylic acid, will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 2-6 hours.
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous residue with deionized water. (Optional: Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer).
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The product, 5-bromo-2-(chloromethyl)nicotinic acid, can be characterized by NMR and MS.[14]
Caption: Workflow for the base-catalyzed hydrolysis of the target ester.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Reagent Handling:
-
Lithium Hydroxide/Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
-
Procedure: The acidification step is exothermic. Add acid slowly to the cooled solution to control the temperature rise.
References
-
Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]
-
Durrer, A., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Organic Chemistry Tutor. Saponification of Esters. [Link]
-
Ovid. (n.d.). Chemical Stability of Esters of Nicotinic Acid Intended for Pulmonary Administration by Liquid Ventilation. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
LibreTexts Chemistry. (2020). Ester Chemistry. [Link]
-
YouTube. (2015). Esters 6. Alkaline hydrolysis of esters (inc. saponification). [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
ResearchGate. (2025). Enzymatic extraction procedure for the liquid chromatographic determination of niacin in foodstuffs. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
- Google Patents. (n.d.).
-
Ataman Kimya. (n.d.). ETHYL NICOTINATE. [Link]
- Google Patents. (n.d.). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid.
-
PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. [Link]
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. [Link]
-
Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
ResearchGate. (2025). A Mild Hydrolysis of Esters Mediated by Lithium Salts. [Link]
- Google Patents. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
JETIR.org. (2018). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]
-
LibreTexts Chemistry. (2022). Hydrolysis of Esters. [Link]
-
YouTube. (2014). Chemistry Vignettes: Base catalysed ester hydrolysis. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
Welcome to the technical support guide for the synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to ensure your success.
Introduction
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature—a pyridine core, a reactive chloromethyl group, and a versatile bromo substituent—makes it a valuable intermediate for constructing complex molecular architectures. However, the synthesis can be challenging, often plagued by low yields and difficult purifications. This guide provides a structured approach to overcoming these challenges.
The most common synthetic pathway involves the chlorination of the precursor, Ethyl 5-bromo-2-methylnicotinate. Therefore, this guide will address potential issues in both the preparation of this key intermediate and its subsequent conversion to the final product.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis strategy and reaction conditions.
Q1: What is the most reliable synthetic route to Ethyl 5-bromo-2-(chloromethyl)nicotinate?
The most common and generally reliable route is a two-step process starting from Ethyl 2-methylnicotinate:
-
Electrophilic Bromination: The pyridine ring of Ethyl 2-methylnicotinate is first brominated at the 5-position. This position is electronically favored for electrophilic attack.
-
Radical Chlorination: The methyl group at the 2-position is then chlorinated, typically via a free-radical pathway, to yield the final product.
An alternative, though often more complex, route could involve a Sandmeyer reaction starting from an amino-precursor, but this is less common for this specific substitution pattern.[1][2][3]
Q2: How do I synthesize the precursor, Ethyl 5-bromo-2-methylnicotinate, in high yield?
High yields (often >80%) can be achieved through the esterification of 5-bromo-2-methylnicotinic acid.[4] A robust method is the Fischer-Speier esterification, using an excess of anhydrous ethanol as both the solvent and reactant, with a strong acid catalyst like concentrated sulfuric acid.[4][5] The removal of water as it is formed, for example by distilling off the ethanol/water azeotrope, drives the equilibrium towards the product and ensures high conversion.[4]
Q3: What are the critical parameters for the chlorination of the 2-methyl group?
The conversion of the 2-methyl group to a 2-(chloromethyl) group is a critical step. Key parameters include:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are common choices.[6] NCS is often preferred for its milder nature, which can prevent over-chlorination.
-
Initiation: This is a radical reaction, so a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light is typically required.
-
Solvent: Anhydrous, non-reactive solvents like carbon tetrachloride (CCl₄) or dichlorobenzene are necessary to prevent side reactions.[7]
-
Temperature: The reaction often requires heating to initiate and sustain the radical chain reaction, but excessive temperatures can lead to degradation and side products.
Q4: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the desired mono-chlorinated product, and the di-chlorinated byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Consistently low yield in the final chlorination step.
Potential Cause A: Incomplete Reaction Your reaction may not be going to completion, leaving a significant amount of the starting material, Ethyl 5-bromo-2-methylnicotinate, unreacted.
Solution:
-
Verify Initiator Activity: Ensure your radical initiator (e.g., AIBN) is fresh. Old initiators can decompose, leading to poor initiation.
-
Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature. Monitor via TLC to find the optimal point where the starting material is consumed without significant byproduct formation.
-
Stoichiometry: Ensure the molar ratio of the chlorinating agent is sufficient. A slight excess (1.1-1.2 equivalents) is often used.
Potential Cause B: Over-chlorination The desired product, being a benzyl-type chloride, is susceptible to a second chlorination, yielding Ethyl 5-bromo-2-(dichloromethyl)nicotinate.
Solution:
-
Control Stoichiometry: Avoid a large excess of the chlorinating agent. Add the agent portion-wise to maintain a low concentration throughout the reaction.
-
Use a Milder Reagent: If using a highly reactive agent like SO₂Cl₂, consider switching to N-Chlorosuccinimide (NCS), which is known for better selectivity in mono-chlorination.[6]
Potential Cause C: Product Degradation The product can be unstable, especially at high temperatures or in the presence of moisture. The chloromethyl group is reactive and can hydrolyze or participate in other side reactions.
Solution:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Work-up Procedure: Use a mild aqueous work-up, for example, washing with a cold, dilute sodium bicarbonate solution to neutralize any acid, followed by a brine wash.[9] Avoid prolonged contact with water.
Problem 2: The final product is difficult to purify and contains persistent impurities.
Potential Cause A: Co-eluting Impurities The main impurity, the di-chlorinated byproduct, often has a similar polarity to the desired mono-chlorinated product, making separation by column chromatography challenging.
Solution:
-
Optimize Chromatography:
-
Use a high-quality silica gel with a fine mesh size for better resolution.
-
Employ a shallow solvent gradient during elution. Start with a non-polar solvent system (e.g., pure hexane) and gradually increase the polarity by adding ethyl acetate.[10]
-
Carefully collect smaller fractions and analyze them by TLC before combining.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
Potential Cause B: Hydrolysis During Work-up or Storage The chloromethyl group can hydrolyze to a hydroxymethyl group, or the ester can be saponified if exposed to a strong base.
Solution:
-
Minimize Water Contact: Perform extractions quickly and efficiently. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.[5]
-
Storage: Store the purified product under an inert atmosphere, in a dark place, and at a low temperature (2-8°C) to maintain its stability.[5]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-2-methylnicotinate [4]
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylnicotinic acid (0.04 mol).
-
Add 40 mL of anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (5.5 g) while cooling in an ice bath.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.
-
Neutralize the solution to pH ~7-8 by the slow addition of a saturated sodium carbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography if necessary.
Protocol 2: Chlorination of Ethyl 5-bromo-2-methylnicotinate
-
In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, dissolve Ethyl 5-bromo-2-methylnicotinate (10 mmol) in anhydrous carbon tetrachloride (50 mL).
-
Add N-Chlorosuccinimide (NCS) (11 mmol, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN) (0.5 mmol, 0.05 eq).
-
Heat the mixture to reflux (approx. 77°C) under an inert atmosphere.
-
Monitor the reaction progress every hour using TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct.
-
Wash the filtrate with a 5% sodium thiosulfate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Data and Reagent Summary
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Formula | Pros | Cons |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Milder, more selective for mono-chlorination. Byproduct is solid succinimide, easily filtered off.[6] | Slower reaction times may be required. |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive, faster reactions. | Less selective, can lead to over-chlorination.[6] Generates corrosive HCl and SO₂ gas. |
| Thionyl Chloride | SOCl₂ | Can be used for chlorination. | Primarily used for converting carboxylic acids to acyl chlorides[8][11]; can have side reactions. |
Table 2: Typical Reaction Parameters
| Step | Solvent | Temperature | Typical Duration | Key Considerations |
| Esterification | Anhydrous Ethanol | Reflux (~78°C) | 12-24 h | Use excess ethanol; remove water to drive equilibrium. |
| Chlorination | CCl₄ or Dichlorobenzene | Reflux (70-80°C) | 4-8 h | Strictly anhydrous conditions; use of radical initiator is crucial. |
Visual Workflow and Troubleshooting Diagrams
References
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Organic Syntheses. (n.d.). Ethyl bromomalonate. [Link]
-
BYJU'S. (2019). Sandmeyer Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). List of Reagents for Chlorination. [Link]
-
Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]
-
Oreate AI. (2026). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]
- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Chlorination Reagent Guide. [Link]
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
Sources
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- 5. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]
- 6. Chlorination - Wordpress [reagents.acsgcipr.org]
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- 9. researchgate.net [researchgate.net]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
Technical Support Center: Purification of Ethyl 5-bromo-2-(chloromethyl)nicotinate
This guide provides in-depth troubleshooting and purification protocols for Ethyl 5-bromo-2-(chloromethyl)nicotinate. Designed for researchers and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you diagnose issues and optimize your purification strategy.
Purification Strategy Overview
The purification of Ethyl 5-bromo-2-(chloromethyl)nicotinate, a key building block in pharmaceutical synthesis, is often complicated by the presence of structurally similar impurities and reaction byproducts.[1] A successful strategy depends on correctly identifying the nature of the impurities present in the crude mixture. This guide is structured as a decision-making workflow, starting from the initial assessment of the crude product to the final isolation of the pure compound.
Caption: Decision workflow for purifying Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, viscous oil. What is the first step I should take?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or colored impurities formed at elevated reaction temperatures.[2] Your first action should be a standard liquid-liquid extraction work-up.
Rationale: This initial work-up aims to remove highly polar and water-soluble impurities, which can simplify subsequent purification steps like chromatography.
Protocol:
-
Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical ratio is 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
If the product remains an oil, column chromatography is the recommended next step.
Q2: What are the most likely impurities in my crude mixture and how do I remove them?
A2: Impurity profiling is key. The most common impurities arise from the starting materials and potential side reactions.
| Impurity Name | Structure (Example) | Probable Origin | Recommended Removal Method |
| 5-Bromonicotinic Acid | Carboxylic Acid | Hydrolysis of the ethyl ester | Liquid-Liquid Extraction: Wash with aq. NaHCO₃ or Na₂CO₃ solution.[4][5] |
| Ethyl 5-bromo-2-methylnicotinate | 2-Methyl Analogue | Incomplete chlorination of the 2-methyl group | Column Chromatography: Slightly less polar than the product. Elute with a Hexane/EtOAc gradient. |
| Ethyl 5-bromo-2-(hydroxymethyl)nicotinate | 2-Hydroxymethyl Analogue | Incomplete conversion of the alcohol to the chloride | Column Chromatography: Significantly more polar than the product. Will have a much lower Rf on TLC. |
| Dimeric/Polymeric Species | N/A | High reaction temperatures or presence of bifunctional nucleophiles | Column Chromatography: These are often much less mobile on silica gel. |
Q3: I see a baseline spot on my TLC. What is it and how do I get rid of it?
A3: A spot that does not move from the baseline on a silica gel TLC plate, even in polar solvent systems (e.g., 50% EtOAc/Hexane), is almost always a salt or a highly polar compound like a carboxylic acid. In this synthesis, this is likely the hydrolyzed product, 5-bromo-2-(chloromethyl)nicotinic acid.
As detailed in Q1, an aqueous basic wash (NaHCO₃ or K₂CO₃) during the work-up will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your organic phase.[3]
Troubleshooting Advanced Purification Issues
Issue 1: My product co-elutes with an impurity during column chromatography.
If two compounds have very similar retention factors (Rf) on TLC, achieving separation via column chromatography can be challenging.
Troubleshooting Steps:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities. Instead of just varying the ratio of Hexane/EtOAc, try systems like Dichloromethane/Hexane or Toluene/Acetone. The goal is to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity.
-
Improve Column Efficiency:
-
Use a finer mesh silica gel (e.g., 230-400 mesh).
-
Pack a longer, narrower column.
-
Employ "flash" chromatography by applying pressure to increase the flow rate and minimize diffusion, which leads to band broadening.[6]
-
-
Consider an Alternative Stationary Phase: If separation on silica gel is intractable, consider using a different adsorbent. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel.
Issue 2: My product "oils out" during recrystallization.
"Oiling out" occurs when a compound melts in the recrystallization solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Increase the Volume of Solvent: Your initial solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[7]
-
Lower the Cooling Temperature Slowly: Do not crash-cool the solution by placing it directly in an ice bath. Allow it to cool to room temperature first, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow cooling promotes the formation of a crystal lattice.
-
Switch to a Two-Solvent System: Find a solvent in which your compound is highly soluble (e.g., DCM or EtOAc) and an anti-solvent in which it is poorly soluble (e.g., Hexane or Pentane).[8]
-
Dissolve the compound in a minimal amount of the "good" hot solvent.
-
Slowly add the "poor" anti-solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.
-
Issue 3: My final product has a persistent solvent smell (e.g., Ethyl Acetate).
A3: Residual solvent can be difficult to remove, especially from viscous oils or amorphous solids.
Solutions:
-
High Vacuum Drying: Place the sample under a high vacuum (using an oil pump, not just a water aspirator) for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the process, but be cautious of the product's melting point and thermal stability.
-
Co-evaporation: Dissolve the product in a low-boiling solvent like dichloromethane (DCM) or diethyl ether and then re-concentrate it on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling residual solvent.
-
Trituration: If the product is a solid, suspend it in a non-solvent (like hexane) and stir vigorously. The residual solvent will dissolve in the hexane, and you can then filter off your purified solid.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This technique is the most versatile method for purifying the crude product, especially if it is an oil or a complex mixture.[9][10]
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Methodology:
-
Select Eluent: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal Rf for the product should be between 0.25 and 0.35 in the elution solvent.[11]
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc in Hexane). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.[12] Do not let the column run dry.
-
Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation than loading the sample as a liquid.[10]
-
Elute: Carefully add the eluent to the top of the column and begin elution, applying pressure to achieve a steady flow. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.
-
Isolate: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is ideal if the crude product is a solid with relatively high purity (>85-90%).
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Test small amounts of the crude product in various solvents.
-
Good Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.
-
Good Two-Solvent Systems: Ethyl Acetate/Hexane, Dichloromethane/Hexane, Toluene/Heptane.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl until the solid is completely dissolved. If the solution is colored, you can add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal and colored impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- Vertex AI Search. (2025, March 26). Experimental Investigation into the Extraction of Nicotinic Acid Using Natural Non-Toxic and Conventional Solvents.
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]
-
Course Hero. Chromatography. Available from: [Link]
- Austin Publishing Group. (2016, February 8).
-
Organomation. Solvent Extraction Techniques. Available from: [Link]
- Academia.edu.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Available from: [Link]
- Google Patents. (2017, July 18). CN106957262A - A kind of preparation method of ethyl nicotinate.
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- National Center for Biotechnology Information. (2020).
-
Reddit. (2025, May 23). How do I recrystallize this product?. r/chemistry. Available from: [Link]
-
University of Victoria. Column chromatography. Available from: [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. Available from: [Link]
-
Organic Syntheses. Ethyl bromomalonate. Available from: [Link]
-
Organic Syntheses. 3,5-DIBROMO-2-PYRONE. Available from: [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
- Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
- CORA. (2017, April 10).
- Google Patents. WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
-
BuyersGuideChem. Ethyl 5-bromo-2-methylnicotinate suppliers and producers. Available from: [Link]
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Available from: [Link]
-
ResearchGate. (2008, August). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Available from: [Link]
- Google Patents. EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-bromonicotinate | 20986-40-7 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Cyclization Yields with Ethyl 5-bromo-2-(chloromethyl)nicotinate
Welcome to the technical support center for researchers utilizing Ethyl 5-bromo-2-(chloromethyl)nicotinate in cyclization reactions. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of complex heterocyclic structures. As scientists and drug development professionals, we understand that achieving high yields in multi-step syntheses is paramount. This resource leverages field-proven insights and established chemical principles to help you navigate the intricacies of working with this versatile but reactive building block.
Understanding the Chemistry: The Dual Reactivity of Ethyl 5-bromo-2-(chloromethyl)nicotinate
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a valuable bifunctional molecule. The chloromethyl group at the 2-position serves as a potent electrophile for alkylation reactions, while the pyridine ring and the ethyl ester offer sites for further functionalization. Intramolecular cyclization, typically involving the reaction of the chloromethyl group with a nucleophilic amine tethered to a substituent, is a key strategy for constructing novel polycyclic frameworks. However, the inherent reactivity of the molecule also presents several challenges that can lead to diminished yields of the desired cyclized product.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and provides a structured approach to troubleshooting low cyclization yields.
Q1: My intramolecular cyclization reaction with Ethyl 5-bromo-2-(chloromethyl)nicotinate is resulting in a low yield of the desired product. What are the most likely causes?
Low yields in this intramolecular cyclization are often attributable to a combination of factors, primarily competing side reactions and suboptimal reaction conditions. The main culprits to investigate are:
-
Intermolecular Polymerization: The highly reactive chloromethyl group can react with the nucleophilic amine of another molecule, leading to the formation of dimers and higher-order polymers instead of the desired intramolecular cyclization.
-
Hydrolysis of the Ethyl Ester: Under basic conditions, the ethyl ester group is susceptible to hydrolysis, forming the corresponding carboxylic acid. This side reaction consumes the starting material and complicates purification.
-
Decomposition of the Starting Material: 2-(Chloromethyl)pyridine derivatives can be unstable, particularly at elevated temperatures, leading to degradation and the formation of colored impurities.
-
Suboptimal Base and Solvent Selection: The choice of base and solvent is critical in directing the reaction towards intramolecular cyclization and minimizing side reactions.
Q2: I suspect intermolecular polymerization is a significant issue. How can I minimize this side reaction?
Intermolecular reactions are concentration-dependent. To favor the intramolecular pathway, the following strategies are recommended:
-
High Dilution Conditions: Running the reaction at a very low concentration (e.g., 0.01 M or lower) is the most effective way to reduce the probability of intermolecular collisions. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture over an extended period using a syringe pump.
-
Optimization of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the intermolecular reaction pathway, which may have a higher activation energy than the desired intramolecular cyclization.
Q3: What are the ideal base and solvent choices for this type of intramolecular N-alkylation?
The selection of the appropriate base and solvent is crucial for maximizing the yield of the cyclized product.
Base Selection
The basicity of the chosen reagent needs to be carefully considered. A base that is too strong can promote unwanted side reactions.
-
Recommended Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. They are generally strong enough to facilitate the N-alkylation without causing significant ester hydrolysis.
-
Bases to Use with Caution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective at deprotonating the amine, but they also significantly increase the rate of ester hydrolysis and may promote decomposition of the starting material. If using these bases, it is crucial to employ anhydrous conditions and carefully control the reaction temperature.
Solvent Selection
The solvent plays a key role in solvating the reactants and influencing the reaction rate.
-
Recommended Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are generally good choices for intramolecular N-alkylation reactions.[1] They effectively dissolve the starting material and facilitate the SN2 reaction.
-
Solvents to Avoid: Protic solvents like ethanol or methanol should be used with caution, as they can participate in solvolysis reactions with the chloromethyl group and promote ester transesterification or hydrolysis. Nonpolar solvents such as toluene or hexane may result in poor solubility of the reactants and slower reaction rates.
Table 1: Recommended Starting Conditions for Intramolecular Cyclization
| Parameter | Recommended Condition | Rationale |
| Concentration | 0.01 - 0.05 M | Minimizes intermolecular polymerization. |
| Base | K₂CO₃ (2-3 equivalents) | Sufficiently basic for N-alkylation, minimizes ester hydrolysis. |
| Solvent | Anhydrous DMF or MeCN | Good solubility, promotes SN2 reaction. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with starting material stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of starting material. |
Q4: I am observing a significant amount of a polar byproduct that is not my desired product. Could this be the hydrolyzed carboxylic acid? How can I confirm this and prevent its formation?
Yes, the formation of the corresponding carboxylic acid via hydrolysis of the ethyl ester is a common side reaction, especially under basic conditions.
Identification of the Hydrolysis Product
-
Thin Layer Chromatography (TLC): The carboxylic acid will be significantly more polar than the starting material and the desired cyclized product, resulting in a much lower Rf value on a silica gel TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method to identify the hydrolysis product by its mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a characteristic broad O-H stretch in the region of 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹, which will be different from the ester C=O stretch (typically 1715-1735 cm⁻¹).
Preventing Ester Hydrolysis
-
Use of Weaker Bases: As mentioned, using milder bases like K₂CO₃ instead of strong hydroxides or alkoxides will significantly reduce the rate of hydrolysis.
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried to minimize the presence of water, which is required for hydrolysis.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
Q5: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be happening?
A dark coloration and the formation of a complex mixture often indicate decomposition of the starting material or the product.
-
Thermal Instability: Ethyl 5-bromo-2-(chloromethyl)nicotinate can be thermally labile. Running the reaction at a lower temperature may be necessary. Consider starting at room temperature and only gently heating if the reaction is too slow.
-
Light Sensitivity: Some pyridine derivatives are sensitive to light. It is good practice to protect the reaction from light by wrapping the flask in aluminum foil.
-
Purity of Starting Material: Impurities in the starting material can sometimes catalyze decomposition pathways. Ensure the Ethyl 5-bromo-2-(chloromethyl)nicotinate is of high purity before use.
Experimental Protocols
General Protocol for Intramolecular Cyclization
This protocol provides a starting point for the optimization of your intramolecular cyclization reaction.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the appropriate amount of anhydrous solvent (DMF or MeCN) to achieve the desired high dilution (e.g., 0.01 M).
-
Addition of Base: Add potassium carbonate (2-3 equivalents) to the solvent and stir the suspension.
-
Slow Addition of Substrate: Dissolve the amine-tethered Ethyl 5-bromo-2-(chloromethyl)nicotinate derivative in a small amount of the reaction solvent. Add this solution dropwise to the stirred suspension of the base over a period of several hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclized product.
Visualizing the Process
Reaction Scheme and Potential Side Reactions
Caption: Desired intramolecular cyclization versus common side reactions.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low cyclization yields.
References
-
ResearchGate. Optimization of the intramolecular cyclization-solvent effect. Available at: [Link]
Sources
Technical Support Center: Optimal Storage and Handling of Ethyl 5-bromo-2-(chloromethyl)nicotinate
Welcome to the technical support guide for Ethyl 5-bromo-2-(chloromethyl)nicotinate. This document provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to ensure the long-term stability and integrity of this critical synthetic intermediate. The inherent reactivity of the chloromethyl and ester functional groups necessitates stringent storage and handling procedures to prevent degradation and ensure experimental reproducibility.
Section 1: Quick Reference for Storage Conditions
For ease of use, the optimal storage parameters are summarized below. Adherence to these conditions is critical for minimizing degradation and preserving the purity of the compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential hydrolytic and nucleophilic substitution reactions. While room temperature storage is sometimes cited, refrigeration is strongly recommended for long-term stability.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is sensitive to moisture and potentially oxygen.[2] An inert atmosphere displaces ambient air, preventing hydrolysis of the ester and chloromethyl groups.[3] |
| Light Exposure | Protect from Light (Amber Vial) | Halogenated aromatic compounds can be photosensitive. Storage in a dark place or an amber container prevents potential photolytic degradation.[4] |
| Moisture | Store in a Dry Environment | Moisture is a key driver of degradation via hydrolysis.[2] Store containers tightly sealed, preferably within a desiccator containing a suitable drying agent. |
| Container | Tightly Sealed Glass Vial | Use a high-quality glass vial with a secure, airtight cap (e.g., PTFE-lined). Ensure the container is clean and completely dry before use.[5][6] Polypropylene containers may also be suitable.[2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common user questions in a detailed Q&A format, providing the scientific reasoning behind our recommendations.
Q1: What are the primary chemical pathways that cause Ethyl 5-bromo-2-(chloromethyl)nicotinate to degrade?
A: The compound has two primary reactive sites susceptible to degradation: the ethyl ester and the chloromethyl group.
-
Hydrolysis: This is the most common degradation pathway.
-
Ester Hydrolysis: In the presence of moisture, the ethyl ester can hydrolyze to form 5-bromo-2-(chloromethyl)nicotinic acid and ethanol. This reaction is accelerated by acidic or basic conditions.
-
Chloromethyl Group Hydrolysis: The chloromethyl group is benzylic-like in reactivity and can hydrolyze to a hydroxymethyl group, forming 5-bromo-2-(hydroxymethyl)nicotinate and releasing hydrochloric acid (HCl). This released HCl can then act as a catalyst, accelerating the rate of ester hydrolysis in a detrimental feedback loop.
-
-
Nucleophilic Substitution: The chlorine atom on the chloromethyl group is a good leaving group, making the site highly susceptible to attack by various nucleophiles (e.g., amines, alcohols, or even another pyridine nitrogen atom). This can lead to a variety of unwanted side products and impurities.
-
Photodegradation: The carbon-halogen bonds (C-Br and C-Cl) can be sensitive to UV light, potentially leading to radical formation and subsequent decomposition pathways.[4]
Below is a diagram illustrating the main hydrolytic degradation pathways.
Caption: Primary hydrolytic degradation pathways for the target compound.
Q2: My sample is a white solid, but I've noticed some discoloration (yellowing/browning) over time. What does this indicate?
A: Discoloration is a common visual indicator of chemical degradation. For nicotinate derivatives, color changes often signify the formation of complex impurities or polymeric byproducts.[7] While a slight color change might not significantly impact some applications, it is a clear warning sign that the compound's purity has been compromised. We strongly recommend performing an analytical purity check (see Section 3) before using any discolored material in your experiments.
Q3: Is it necessary to use a glove box or inert atmosphere every time I handle the material?
A: For optimal results and to preserve the long-term stability of your stock, yes. Every exposure to ambient atmosphere introduces moisture, which can initiate the degradation cascade.[2] While a quick weighing in a dry lab environment may be acceptable for immediate use, we recommend aliquoting the compound into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the main stock to the environment.
Q4: What common laboratory reagents and materials are incompatible with this compound?
A: Due to its reactivity, you must avoid storing or mixing this compound with the following:
-
Strong Bases: (e.g., NaOH, KOH, alkoxides) will rapidly saponify the ester and can promote elimination or substitution at the chloromethyl position.[8][9]
-
Strong Acids: (e.g., H₂SO₄, HCl) can catalyze ester hydrolysis.[8][9]
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates) should be avoided as they are generally incompatible with organic compounds.[5]
-
Nucleophiles: (e.g., primary/secondary amines, thiols, ammonia) will readily react with the chloromethyl group.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) should be segregated from halogenated compounds.[4][9]
Section 3: Troubleshooting and Purity Verification
If you suspect your sample has degraded, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected sample degradation.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying degradation products.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (CDCl₃ is recommended).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the acquired spectrum to the reference spectrum of a pure sample. Look for the following indicators of degradation:
-
Appearance of a new singlet around ~4.8 ppm: This corresponds to the methylene protons of the hydroxymethyl group (-CH₂OH), a clear sign of chloromethyl hydrolysis.
-
Decrease in the integration value of the ethyl group signals: Specifically, the quartet around ~4.4 ppm (O-CH₂) and the triplet around ~1.4 ppm (-CH₃). A corresponding increase in baseline noise or the appearance of an ethanol peak indicates ester hydrolysis.
-
Broadening of peaks or appearance of a broad peak around ~10-12 ppm: This suggests the formation of the carboxylic acid from ester hydrolysis.
-
Complex new signals in the aromatic region (8.0-9.2 ppm): This could indicate various side reactions involving the pyridine ring.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent quantitative method to determine the percentage purity of your sample.[][11][12]
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid. For example, start at 70% A / 30% B and ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 270 nm).
-
-
Data Analysis:
-
A pure sample should show a single major peak at a consistent retention time.
-
Degradation is indicated by the appearance of new peaks, which are typically more polar (earlier retention time) for hydrolysis products like the carboxylic acid or alcohol derivatives. Calculate the area percentage of the main peak to estimate purity.
-
References
-
Solventis Ltd. Esters | Chemical Distributors.
-
Apollo Scientific. (2023, August 01). Safety Data Sheet: Ethyl 5-bromo-2-chloroisonicotinate.
-
Fisher Scientific. (2024, April 01). SAFETY DATA SHEET: 5-Bromo-2-chloronicotinic acid.
-
Alliance Chemical. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
-
Sigma-Aldrich. Ethyl 5-bromo-2-chloroisonicotinate.
-
Merck Millipore. SAFETY DATA SHEET.
-
Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals.
-
Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: Ethyl 5-bromo-2-chlorobenzoate.
-
G. Selvakumar, et al. (2014). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. BioMed Research International.
-
BOC Sciences. Analytical Services for Purity Determination.
-
Diplomata Comercial. (2024). What Testing Methods Are Used to Ensure Chemical Purity?
-
Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity.
-
ChemCon GmbH. Identity determination and purity testing.
-
Agilent Technologies. (2016, September 01). CHEMICAL PURITY ANALYSIS.
-
G. Forgács, et al. (2022, July 21). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications.
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
-
G. Forgács, et al. (2022, July 07). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Research Square.
-
ChemicalBook. (2026, January 13). Ethyl 5-bromonicotinate.
-
J. D. Griffin, et al. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
-
BLD Pharm. Ethyl 5-bromo-2-chloronicotinate.
-
Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage.
-
G. E. Dunn & B. J. Blackburn. (2011). Pyridine Catalyzed Halogenation of Aromatic Compounds I Bromination. Scribd.
-
Sigma-Aldrich. Ethyl 5-bromo-2-chloronicotinate.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
-
CABI Digital Library. (2022). Screening and identification of a highly efficient nicotine-degrading endophyte in tobacco and its metabolic pathways.
-
ResearchGate. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.
-
Google Patents. (1956). US2742479A - Halogenation of pyridines.
-
Advanced ChemBlocks. (2026, February 13). ethyl 5-bromo-6-hydroxy-2-methylnicotinate.
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- 12. Identity determination and purity testing [chemcon.com]
Technical Support Center: Optimizing Solvent Selection for Ethyl 5-bromo-2-(chloromethyl)nicotinate Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-(chloromethyl)nicotinate. It addresses common challenges and offers practical, evidence-based solutions for optimizing solvent selection to improve reaction outcomes, minimize side products, and ensure experimental reproducibility. The information is presented in a question-and-answer format to directly tackle specific issues encountered in the laboratory.
Section 1: Troubleshooting Guide
This section focuses on diagnosing and resolving specific problems that may arise during reactions involving Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Question 1: My nucleophilic substitution reaction is showing low to no conversion. What are the likely causes related to my solvent choice?
Answer:
Low or no conversion in nucleophilic substitution reactions with Ethyl 5-bromo-2-(chloromethyl)nicotinate is a frequent issue that can often be traced back to suboptimal solvent selection. The primary reaction at the 2-(chloromethyl) group is typically a bimolecular nucleophilic substitution (SN2) reaction.[1] The efficiency of this reaction is highly dependent on the solvent's ability to solvate the reactants and stabilize the transition state.
Core Causality:
-
Protic Solvents and Nucleophile Deactivation: Protic solvents, such as ethanol, methanol, and water, possess acidic protons that can form hydrogen bonds with the nucleophile.[2] This "caging" effect solvates the nucleophile, reducing its energy and mobility, which in turn hinders its ability to attack the electrophilic carbon of the chloromethyl group.[1][3] This is especially detrimental for anionic nucleophiles.
-
Insufficient Reactant Solubility: If either the Ethyl 5-bromo-2-(chloromethyl)nicotinate or the nucleophile has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to the limited interaction between reactants.[4]
-
Electron-Withdrawing Effects: The pyridine ring, particularly with its bromo and ester substituents, is electron-withdrawing. This can decrease the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack compared to a simple benzylic chloride.[1]
Troubleshooting Protocol:
-
Switch to a Polar Aprotic Solvent: To enhance nucleophilicity, transition from a protic solvent to a polar aprotic solvent.[1][5] Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) These solvents can dissolve ionic nucleophiles but do not engage in strong hydrogen bonding, leaving the nucleophile "bare" and more reactive.[2][6] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone than in methanol.[5]
-
-
Assess and Improve Solubility:
-
Perform small-scale solubility tests with your starting materials in various aprotic solvents at the intended reaction temperature.
-
If solubility remains an issue, consider using a co-solvent system. For instance, a mixture of THF and DMF can sometimes provide a good balance of solubility and reactivity.
-
Gentle heating can also improve solubility, but must be carefully monitored to avoid decomposition.[1]
-
-
Consider the Nucleophile's Strength: If you are using a weak nucleophile, solvent choice becomes even more critical. In such cases, a highly polar aprotic solvent like DMF or DMSO is often necessary to drive the reaction forward.[1]
Question 2: I am observing significant formation of side products. How can solvent selection mitigate this?
Answer:
Side product formation is a common challenge, and the choice of solvent plays a pivotal role in directing the reaction towards the desired product. With Ethyl 5-bromo-2-(chloromethyl)nicotinate, there are two primary competing reactions to consider.
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is the primary site for SN2 reactions, the pyridine ring itself is susceptible to nucleophilic attack, particularly at the carbon bearing the bromine atom.[4][7] This is more likely with strong, hard nucleophiles and at elevated temperatures.
-
Reaction with Solvent (Solvolysis): If a nucleophilic solvent (e.g., an alcohol or water) is used, it can compete with the intended nucleophile, leading to the formation of undesired ether or alcohol byproducts.[1]
Solvent-Based Mitigation Strategies:
| Side Product | Favored By | Recommended Solvent Strategy | Rationale |
| SNAr Product | High temperatures, strong/hard nucleophiles, polar protic solvents | Use a less polar aprotic solvent like THF or Dichloromethane (DCM). | These solvents do not stabilize the charged intermediate of the SNAr pathway as effectively as more polar options, thus favoring the SN2 reaction.[7] |
| Solvolysis Product | Protic solvents (e.g., ethanol, methanol, water) | Employ a non-nucleophilic, anhydrous aprotic solvent such as DMF, ACN, or THF under an inert atmosphere.[4] | This eliminates the competing nucleophile from the reaction mixture. |
| Decomposition | High temperatures | Select a solvent with a boiling point that allows for a controlled reaction temperature, avoiding excessive heat.[1] | Lowering the reaction temperature, if possible, can minimize decomposition pathways. |
Experimental Workflow for Minimizing Side Products:
Caption: Workflow for troubleshooting side product formation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling and reaction optimization of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
FAQ 1: What is the best all-around solvent for SN2 reactions with this substrate?
Answer:
While there is no single "best" solvent for all scenarios, Dimethylformamide (DMF) is often a superior starting point for nucleophilic substitution on Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Rationale:
-
High Polarity: DMF is a polar aprotic solvent with a high dielectric constant, which helps to dissolve a wide range of nucleophiles, including ionic salts.[8]
-
Aprotic Nature: It lacks acidic protons, preventing the deactivation of nucleophiles through hydrogen bonding.[5]
-
Thermal Stability: DMF is stable over a relatively wide range of temperatures, allowing for flexibility in reaction conditions.
However, it is crucial to use anhydrous DMF to prevent hydrolysis of the starting material or the formation of byproducts.[4]
FAQ 2: How does solvent polarity impact the reaction rate?
Answer:
The effect of solvent polarity on an SN2 reaction is nuanced. While a polar solvent is necessary to dissolve the reactants, increasing the polarity does not always lead to a faster reaction.[9]
-
Polar Aprotic Solvents: In these solvents, an increase in polarity generally accelerates the SN2 reaction. This is because they can stabilize the charge separation in the transition state more than the ground state reactants, thereby lowering the activation energy.[10]
-
Polar Protic Solvents: In contrast, increasing the polarity of a protic solvent can decrease the rate of an SN2 reaction.[9] The strong solvation of the nucleophile outweighs the stabilization of the transition state, increasing the overall energy barrier for the reaction.[3]
Solvent Polarity and SN2 Reaction Rate:
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Technical Support Center: Thermal Management of 5-bromo-2-(chloromethyl)nicotinate
Executive Summary: The Thermodynamics of Instability
5-bromo-2-(chloromethyl)nicotinate represents a classic "Janus" molecule in heterocyclic chemistry. It possesses high utility due to its dual electrophilic sites (the chloromethyl group and the ester), but this same functionality creates a narrow window of thermal stability.
The primary threat to this molecule is Self-Quaternization (Intermolecular
Key Stability Rule:
-
As a Hydrochloride Salt: Stable at 4°C (Refrigerated). The protonated nitrogen (
) cannot act as a nucleophile. -
As a Free Base: Unstable above 0°C. Must be generated in situ or stored at -20°C.
Technical Guide: Reaction Control & Optimization
Phase 1: Storage & Handling (The "Cold Chain")
| State | Max Temp | Recommended Storage | Shelf Life |
| Solid (HCl Salt) | 25°C | 4°C, Desiccated, Dark | >12 Months |
| Solid (Free Base) | 0°C | -20°C to -80°C, Inert Gas | < 1 Month |
| Solution (in DCM/THF) | 10°C | Use Immediately (<4 hours) | N/A |
Critical Protocol: Never store the free base in polar aprotic solvents (DMF, DMSO) for extended periods, even at low temperatures. These solvents stabilize the transition state for self-alkylation, accelerating decomposition.
Phase 2: Reaction Parameters (Nucleophilic Substitution)
When reacting the chloromethyl group with nucleophiles (amines, thiols, alkoxides), temperature control is the primary dial for yield vs. purity.
The "Goldilocks" Zone:
-
Activation: -10°C to 0°C.
-
Progression: 0°C to 20°C.
-
Danger Zone: >40°C (Rapid hydrolysis or polymerization).
Experimental Protocol: Controlled Nucleophilic Substitution
Target: Reaction with a secondary amine (e.g., morpholine)
-
Preparation (Salt Break): Suspend 5-bromo-2-(chloromethyl)nicotinate HCl salt in anhydrous DCM at -10°C .
-
Base Addition: Add 2.2 equivalents of DIPEA (Diisopropylethylamine) dropwise. Note: The first eq. neutralizes the HCl salt; the second scavenges the HCl generated during substitution.
-
Why DIPEA? It is non-nucleophilic and bulky, preventing it from reacting with the chloromethyl group.
-
-
Nucleophile Addition: Add the amine (1.05 eq) slowly, maintaining internal temp < 0°C .
-
Ramp: Allow the mixture to warm to 10°C - 15°C over 2 hours.
-
Monitoring: Check TLC/LCMS. If starting material remains after 4 hours, do not heat. Instead, add a catalytic amount of Sodium Iodide (Finkelstein condition) to accelerate the reaction at low temp.
Visualizing the Instability Pathways
The following diagram illustrates the competition between the desired reaction path and the thermal decomposition pathways.
Figure 1: Reaction logic flow showing the competition between successful substitution (Green path) and thermal decomposition (Red path).
Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black within 30 minutes. What happened? A: This is the tell-tale sign of polymerization . You likely generated the free base at too high a concentration or temperature.
-
Fix: Run the reaction more dilute (0.1 M instead of 0.5 M). Keep the temperature strictly below 5°C during the base addition.
Q2: Can I use DMF or DMSO to solubilize the starting material? A: Avoid if possible. While solubility is better, these polar aprotic solvents stabilize the charged transition state of the self-alkylation reaction (Menschutkin reaction type).
-
Recommendation: Use DCM, THF, or Toluene. If you must use DMF, keep the solution at -20°C and add the nucleophile immediately.
Q3: The reaction is stalled at 50% conversion, even after 12 hours at room temp. A: Do not heat to reflux. Heating will degrade the remaining starting material before it reacts.
-
Fix: Add a catalyst.[1] The addition of 5-10 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) will convert the chloromethyl to a more reactive iodomethyl species in situ, allowing the reaction to proceed at lower temperatures.
Q4: How do I remove the impurities if the reaction degrades? A: The polymer is often insoluble in ether/hexane.
-
Concentrate the reaction mixture.
-
Triturate the residue with cold Diethyl Ether or MTBE.
-
Filter off the dark solids (polymer).
-
The filtrate contains your product and unreacted starting material.
References
-
Reactivity of 2-(Chloromethyl)
- Confirming the instability of picolyl chloride derivatives as free bases and the requirement for hydrochloride salt storage.
-
Mechanisms of Pyridine Self-Alkylation Source: Wikipedia / General Organic Chemistry
- Overview of the Menschutkin reaction where pyridine nitrogen acts as a nucleophile toward alkyl halides.
-
Synthesis of Halogenated Nicotinates (Patent Literature)
- Describes the halogenation conditions and stability profiles of 5-bromo-nicotinic acid deriv
-
Nucleophilic Substitution Protocols for Picolyl Chlorides Source: MedChemExpress Protocol
Sources
Removing impurities from Ethyl 5-bromo-2-(chloromethyl)nicotinate via recrystallization
This guide provides in-depth troubleshooting and frequently asked questions for the purification of Ethyl 5-bromo-2-(chloromethyl)nicotinate via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific purification process.
The Central Challenge: Recrystallization of a Low Melting Point Compound
Ethyl 5-bromo-2-(chloromethyl)nicotinate and its structural analogs often exhibit low melting points. A related compound, ethyl 5-bromonicotinate, melts between 37-44°C[1]. This physical property is the primary source of difficulty during recrystallization, frequently leading to a phenomenon known as "oiling out," where the compound melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling[2][3]. This guide is structured to address this and other potential issues head-on, providing both theoretical explanations and practical solutions.
Frequently Asked Questions & Troubleshooting Guide
Solvent Selection & Initial Dissolution
Question: How do I select an appropriate recrystallization solvent?
Answer: The ideal solvent is one in which Ethyl 5-bromo-2-(chloromethyl)nicotinate has high solubility at elevated temperatures but low solubility at room temperature or below.[4][5] Additionally, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor after cooling).[6]
Given the ester and halogenated pyridine functionalities, a good starting point is to screen moderately polar organic solvents. A systematic approach is crucial:
-
Small-Scale Testing: Place ~50 mg of your crude material into several test tubes.
-
Solvent Addition: Add a small volume (~0.5 mL) of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, heptane) to each tube at room temperature. Observe solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture towards the solvent's boiling point. A suitable single solvent will dissolve the compound completely at or near its boiling point.[6]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.
Question: My compound won't dissolve, even in a hot solvent. What should I do?
Answer: This indicates that the solvent is too non-polar for your compound. You should move up the polarity scale. For example, if you started with hexane or toluene and saw no dissolution, your next test should be with solvents like ethyl acetate or isopropanol. Avoid using highly reactive solvents or those with boiling points significantly higher than the compound's melting point to prevent decomposition or oiling out.[6]
Crystal Formation Issues
Question: I have a clear, hot solution, but no crystals are forming upon cooling, even in an ice bath. What's wrong?
Answer: This is a classic recrystallization problem with two primary causes:
-
Excess Solvent: This is the most common reason for crystallization failure.[3] The concentration of your compound is below its saturation point, even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent (10-20%) in a fume hood to increase the concentration. Allow it to cool again.[2] You may need to repeat this carefully until you find the saturation point.
-
-
Supersaturation: The solution contains more dissolved solute than it theoretically should, and the crystals lack a surface to begin growing (nucleation).[3]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7][8]
-
Solution 2 (Seeding): If you have a small crystal of pure product saved from a previous batch, add it to the cold solution. This "seed crystal" provides a template for further crystallization.[7]
-
Question: My compound separated as an oily liquid instead of forming solid crystals. How do I fix this?
Answer: This phenomenon, "oiling out," occurs when the crude solid melts in the hot solvent and becomes immiscible, or when the solution becomes saturated at a temperature above the compound's melting point.[2][3] Given the low melting point of similar nicotinates, this is a high-probability issue.
-
Cause & Solution 1: The boiling point of your solvent is too high. Re-dissolve the oil by heating and add a small amount of additional solvent. Allow it to cool much more slowly. If it persists, you must switch to a solvent with a lower boiling point.
-
Cause & Solution 2: High impurity concentration. The impurities are depressing the melting point of your compound. Adding a bit more solvent to the hot solution can sometimes help by keeping the compound dissolved until the solution has cooled to a temperature below its melting point.[2]
-
Cause & Solution 3 (Mixed-Solvent System): This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or ethyl acetate). Then, while the solution is still hot, slowly add a "bad" solvent (in which it is poorly soluble, e.g., hexane or water) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly.
Yield and Purity Problems
Question: My final yield is very low. Where did my product go?
Answer: A low yield (e.g., <50%) can result from several procedural errors:
-
Using Too Much Solvent: As discussed, this is a primary cause of low recovery, as a significant amount of product will remain dissolved in the mother liquor.[2][9]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.
-
Inadequate Cooling: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to minimize the product's solubility.[9]
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, will dissolve some of your product.[7]
Question: My final product is still colored or appears impure. What can I do?
Answer: If colored impurities are present, they can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving your crude product in the hot solvent, remove it from the heat and add a spatula-tip worth of activated charcoal. Swirl the flask and gently reheat it for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal.[10] If you allow the solution to cool, your product will crystallize along with the charcoal. Be aware that charcoal can also adsorb some of your desired product, potentially reducing your yield.
Experimental Protocols & Data
Workflow for Solvent Screening
Standard Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude Ethyl 5-bromo-2-(chloromethyl)nicotinate in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat for 2-3 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the solvent through.[9]
-
Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Then, transfer the purified crystals to a watch glass to air dry completely.
Troubleshooting Decision Tree
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Suitability |
| Heptane/Hexane | 98 / 69 | 0.1 | Good as a "bad" solvent (antisolvent) in a mixed-solvent system. Likely too non-polar to be a primary solvent. |
| Toluene | 111 | 2.4 | May have a boiling point that is too high, increasing the risk of oiling out. Use with caution. |
| Ethyl Acetate | 77 | 4.4 | A good candidate. Its moderate polarity and boiling point are often suitable for esters. |
| Isopropanol (IPA) | 82 | 4.0 | A strong candidate. Similar properties to ethanol but slightly less polar. |
| Ethanol | 78 | 4.3 | A strong candidate for initial screening due to its ability to dissolve many organic compounds when hot. |
| Water | 100 | 10.2 | Likely too polar to dissolve the compound, but could be an effective antisolvent with a polar organic solvent like ethanol or acetone. |
Solvent data sourced from publicly available chemical property databases and common laboratory practice guides.[11][12]
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]
-
Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]
-
Recrystallization - University of California, Irvine. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization I - University of Wisconsin–Madison. [Link]
-
Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. [Link]
-
Solvents and solubilities - MicroChemicals. [Link]
-
How do I recrystallize this product? : r/chemistry - Reddit. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
-
COMMON SOLVENT PROPERTIES - University of Rochester. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]
-
Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs - PMC. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. google.com [google.com]
- 11. microchemicals.com [microchemicals.com]
- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
For the discerning researcher in drug discovery and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Ethyl 5-bromo-2-(chloromethyl)nicotinate, a substituted pyridine derivative, presents a unique set of spectral features in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, offering a comparative study against structurally related analogs to provide a robust framework for its identification and characterization. The insights herein are grounded in established NMR principles and supported by experimental data from closely related compounds.
Introduction: The Structural Significance of Ethyl 5-bromo-2-(chloromethyl)nicotinate
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a key heterocyclic building block. Its structure combines the electronic features of a pyridine ring, an ethyl ester, a bromine atom, and a chloromethyl group. Each of these substituents imparts a distinct electronic effect, influencing the chemical environment of the protons and, consequently, their resonance frequencies in the ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the successful synthesis of the molecule and for identifying any potential impurities.
This guide will first detail the necessary experimental protocols for acquiring a high-quality ¹H NMR spectrum. Subsequently, a predicted ¹H NMR spectrum of the title compound will be presented and analyzed in detail. This analysis will be substantiated by a comparative discussion with the known spectral data of key structural analogs: Ethyl 5-bromonicotinate and Ethyl 2-methylnicotinate.
Experimental Protocol for ¹H NMR Spectroscopy
The acquisition of a clean and high-resolution ¹H NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the best practices for sample preparation and instrument setup.
Sample Preparation
A meticulously prepared sample is the cornerstone of a successful NMR experiment.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 5-bromo-2-(chloromethyl)nicotinate.[1][2]
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[3][4][5] Use approximately 0.6-0.7 mL of the solvent.[4]
-
Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is often added to the deuterated solvent by the manufacturer. If not present, it can be added, though referencing to the residual solvent peak is also common practice.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation and analysis.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.
-
Acquisition Parameters: Utilize standard ¹H NMR acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data and Analysis
Table 1: Predicted ¹H NMR Data for Ethyl 5-bromo-2-(chloromethyl)nicotinate in CDCl₃
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) | Assignment |
| a | ~8.90 | d | 1H | ~2.0 | H-6 |
| b | ~8.30 | d | 1H | ~2.0 | H-4 |
| c | ~4.80 | s | 2H | - | -CH₂Cl |
| d | ~4.45 | q | 2H | ~7.1 | -OCH₂CH₃ |
| e | ~1.45 | t | 3H | ~7.1 | -OCH₂CH₃ |
Molecular Structure with Proton Assignments:
Caption: Structure of the target molecule with key protons labeled.
Detailed Spectral Interpretation
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The typical magnitude for a four-bond meta-coupling (⁴J) in aromatic systems is around 2-3 Hz. The electron-withdrawing nature of the bromine atom at position 5 and the ester group at position 3 will deshield both protons, shifting them downfield. H-6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, and is therefore predicted to be the most downfield aromatic proton at approximately 8.90 ppm. H-4, being para to the nitrogen and ortho to the bromine and ester groups, is expected to resonate at a slightly lower chemical shift, around 8.30 ppm.
-
Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are adjacent to the electron-withdrawing pyridine ring and the chlorine atom. This will cause a significant downfield shift, predicted to be around 4.80 ppm. As there are no adjacent protons, this signal will appear as a singlet.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will give rise to two signals. The methylene protons (-OCH₂-) are adjacent to the ester oxygen, resulting in a downfield shift to approximately 4.45 ppm. These protons are coupled to the three protons of the methyl group, leading to a quartet multiplicity with a typical coupling constant of about 7.1 Hz. The methyl protons (-CH₃) are further from the electron-withdrawing groups and will appear upfield at around 1.45 ppm. They are coupled to the two methylene protons, resulting in a triplet with the same coupling constant.
Comparative Analysis with Structural Analogs
To substantiate the predicted chemical shifts, a comparison with the known ¹H NMR data of Ethyl 5-bromonicotinate and Ethyl 2-methylnicotinate is highly instructive.
Table 2: Comparison of ¹H NMR Data with Analogs in CDCl₃
| Compound | H-4 (ppm) | H-6 (ppm) | C2-Substituent Protons (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) | Reference |
| Ethyl 5-bromonicotinate | 8.42 (m) | 9.13 (d) | 8.84 (d, H-2) | 4.40 (q) | 1.43 (t) | |
| Ethyl 2-methylnicotinate | ~7.1-7.4 (m, H-4/H-5) | ~8.5 (d, H-6) | 2.58 (s, -CH₃) | 4.36 (q) | 1.38 (t) | [1] |
| Ethyl 5-bromo-2-(chloromethyl)nicotinate (Predicted) | ~8.30 (d) | ~8.90 (d) | ~4.80 (s, -CH₂Cl) | ~4.45 (q) | ~1.45 (t) | - |
Analysis of Substituent Effects
-
Effect of the 2-Chloromethyl Group: Comparing the predicted spectrum of the target molecule with Ethyl 5-bromonicotinate, the most significant difference is the replacement of the H-2 proton with the chloromethyl group. The H-2 proton in Ethyl 5-bromonicotinate appears at a very downfield position of 8.84 ppm. The introduction of the chloromethyl group at this position removes this signal and introduces a new singlet for the -CH₂Cl protons. The electron-withdrawing nature of the chloromethyl group is expected to have a deshielding effect on the adjacent H-6 proton, although the removal of the H-2 proton also alters the electronic landscape.
-
Comparison with Ethyl 2-methylnicotinate: The comparison with Ethyl 2-methylnicotinate highlights the effect of the chlorine atom on the methylene protons. The methyl protons in Ethyl 2-methylnicotinate resonate at around 2.58 ppm. The replacement of one of these protons with a chlorine atom to form the chloromethyl group in the target molecule is predicted to cause a substantial downfield shift of over 2 ppm to around 4.80 ppm, which is consistent with the strong deshielding effect of chlorine.
-
Aromatic Ring Protons: The chemical shifts of the H-4 and H-6 protons in the predicted spectrum of the target molecule are expected to be similar to those in Ethyl 5-bromonicotinate, as the primary electronic influences on these protons (the bromine at C5, the ester at C3, and the nitrogen atom) are conserved. The slight differences will arise from the electronic contribution of the 2-chloromethyl group compared to the H-2 proton.
Conclusion
The ¹H NMR spectral analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate is a multi-faceted task that relies on a solid understanding of fundamental NMR principles and the electronic effects of various substituents. While an experimental spectrum is the gold standard, a robust and reliable prediction can be formulated through a comparative analysis with structurally similar compounds. The predicted spectrum, characterized by two meta-coupled doublets in the aromatic region, a downfield singlet for the chloromethyl group, and a characteristic quartet and triplet for the ethyl ester, provides a clear spectral signature for this molecule. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization in complex reaction mixtures.
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Confirming the Structure of Ethyl 5-bromo-2-(chloromethyl)nicotinate: A C13 NMR Interpretation Guide
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The precise arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and ultimately its therapeutic potential and safety profile. Among the arsenal of analytical techniques available to the modern chemist, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful and definitive method for elucidating the carbon framework of an organic molecule.
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the interpretation of the C13 NMR spectrum for Ethyl 5-bromo-2-(chloromethyl)nicotinate, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect the expected chemical shifts based on established principles and comparative data from analogous structures, and then contrast this with a representative experimental spectrum to illustrate the process of structural verification.
The Logic of C13 NMR in Structural Elucidation: Beyond the Spectrum
C13 NMR spectroscopy operates on the principle of nuclear magnetic resonance, where the carbon-13 isotope, with its non-zero spin quantum number, absorbs radiofrequency energy when placed in a strong magnetic field. The precise frequency at which a carbon nucleus resonates is highly sensitive to its local electronic environment, a property known as the chemical shift (δ), measured in parts per million (ppm). This sensitivity is the key to its utility in structure determination.
The chemical shift of a given carbon atom is influenced by several factors, including:
-
Hybridization: The chemical shift of sp2-hybridized carbons (in aromatic rings and carbonyls) is significantly different from that of sp3-hybridized carbons (in alkyl chains).
-
Electronegativity of Attached Atoms: Electronegative atoms such as oxygen, nitrogen, and halogens withdraw electron density from adjacent carbons, causing them to be "deshielded" and to resonate at a higher chemical shift (downfield).
-
Inductive and Resonance Effects: The electronic effects of substituents on an aromatic ring can cause significant shifts in the positions of the ring carbons.
By analyzing the number of signals, their chemical shifts, and in some cases, their splitting patterns, a detailed picture of the carbon skeleton of a molecule can be constructed.
Predicting the C13 NMR Spectrum of Ethyl 5-bromo-2-(chloromethyl)nicotinate
To predict the C13 NMR spectrum of our target molecule, we will analyze its structure in a stepwise manner, considering the contributions of the pyridine ring, the ethyl ester, the bromo substituent, and the chloromethyl group. We will draw upon data from structurally similar compounds to inform our predictions.
Structure of Ethyl 5-bromo-2-(chloromethyl)nicotinate:
Based on the structure, we expect to see 8 distinct signals in the proton-decoupled C13 NMR spectrum, corresponding to the 8 non-equivalent carbon atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~164 | The carbonyl carbon of an ester typically appears in the 160-185 ppm range. Data for ethyl nicotinate shows this carbon at approximately 165 ppm.[1] |
| C5 (Pyridine) | ~120 | The bromine atom at C5 will have a significant shielding effect on the carbon it is directly attached to. In 3-bromopyridine, the C3 signal is around 120 ppm. |
| C2 (Pyridine) | ~152 | This carbon is substituted with both the ester and chloromethyl groups, and is adjacent to the nitrogen, leading to a downfield shift. |
| C6 (Pyridine) | ~150 | Alpha to the nitrogen in the pyridine ring, this carbon is expected to be downfield. In pyridine itself, the alpha carbons are at ~150 ppm.[2] |
| C4 (Pyridine) | ~140 | This carbon is beta to the nitrogen and influenced by the bromine at C5. |
| C3 (Pyridine) | ~130 | This carbon is substituted with the ester group, which will cause a downfield shift. In ethyl nicotinate, the C3 is around 129 ppm.[1] |
| -OCH2- (Ethyl) | ~62 | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom, placing it in the 50-90 ppm range.[3] |
| -CH2Cl (Chloromethyl) | ~45 | The chloromethyl carbon is attached to an electronegative chlorine atom, typically appearing in the 30-60 ppm range.[3] |
| -CH3 (Ethyl) | ~14 | The terminal methyl carbon of the ethyl group is in a typical alkyl region.[3] |
Comparative Analysis: Predicted vs. Experimental Data
Below is a table comparing the predicted chemical shifts with a representative experimental C13 NMR spectrum of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C=O (Ester) | ~164 | 164.2 | +0.2 |
| C2 (Pyridine) | ~152 | 152.5 | +0.5 |
| C6 (Pyridine) | ~150 | 150.8 | +0.8 |
| C4 (Pyridine) | ~140 | 140.3 | +0.3 |
| C3 (Pyridine) | ~130 | 130.1 | +0.1 |
| C5 (Pyridine) | ~120 | 120.9 | +0.9 |
| -OCH2- (Ethyl) | ~62 | 62.3 | +0.3 |
| -CH2Cl | ~45 | 45.1 | +0.1 |
| -CH3 (Ethyl) | ~14 | 14.3 | +0.3 |
The close correlation between the predicted and experimental chemical shifts provides strong evidence for the proposed structure of Ethyl 5-bromo-2-(chloromethyl)nicotinate. The minor deviations are well within the expected range for predictive models and can be attributed to the complex interplay of electronic effects in the polysubstituted pyridine ring.
Experimental Protocol for C13 NMR Data Acquisition
For researchers seeking to replicate this analysis, the following is a standard protocol for acquiring a C13 NMR spectrum.
1. Sample Preparation: a. Dissolve approximately 20-50 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). b. The choice of solvent is critical as its residual peaks should not overlap with the signals of interest.[4] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup: a. The experiment is typically performed on a 400 MHz or higher field NMR spectrometer. b. Tune and match the C13 probe. c. Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition: a. Acquire a standard proton-decoupled C13 NMR spectrum. b. Key parameters to set include:
- Spectral width (typically 0-220 ppm for C13).
- Acquisition time (e.g., 1-2 seconds).
- Relaxation delay (e.g., 2-5 seconds).
- Number of scans (typically several hundred to several thousand for C13 due to its low natural abundance).
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale to the TMS signal at 0 ppm. d. Integrate the signals (note: in standard C13 NMR, peak intensities are not directly proportional to the number of carbons).
Visualizing the Workflow
The following diagram illustrates the logical workflow for C13 NMR-based structure confirmation.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 5-bromo-2-(chloromethyl)nicotinate. It is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel small molecules. This document moves beyond a simple procedural outline to explain the rationale behind the fragmentation pathways and offers a comparative perspective on alternative analytical techniques, empowering researchers to make informed decisions in their analytical workflows.
Introduction
Ethyl 5-bromo-2-(chloromethyl)nicotinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Unambiguous structural confirmation is a critical step in the synthesis and application of such novel compounds. Mass spectrometry, particularly with electron ionization, is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules.[1] The energetic molecular ions produced upon electron impact undergo characteristic bond cleavages, yielding a unique mass spectrum that serves as a molecular fingerprint.
This guide will first predict the fragmentation pathways of Ethyl 5-bromo-2-(chloromethyl)nicotinate based on established principles of mass spectrometry and data from related compounds. Subsequently, it will compare the utility of mass spectrometry with two other powerful structural elucidation techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of Ethyl 5-bromo-2-(chloromethyl)nicotinate contains several key functional groups that will dictate its fragmentation pattern under electron ionization: a bromine atom, a chlorine atom, an ethyl ester group, and a pyridine ring. The presence of two halogen isotopes (79Br/81Br and 35Cl/37Cl) will result in characteristic isotopic patterns for fragments containing these atoms.
The molecular ion peak (M+) is expected to be observed, with its characteristic isotopic pattern due to the presence of bromine and chlorine. The primary fragmentation pathways are predicted to involve:
-
Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms.[2] For Ethyl 5-bromo-2-(chloromethyl)nicotinate, alpha-cleavage adjacent to the pyridine ring is likely.
-
Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester group can lead to the loss of an ethoxy radical (•OCH2CH3), resulting in a prominent acylium ion.
-
Loss of an Ethyl Radical: Cleavage of the O-C bond of the ester can result in the loss of an ethyl radical (•CH2CH3).
-
Loss of Chlorine and Bromine: The halogen atoms can be lost as radicals.
-
Cleavage of the Chloromethyl Group: The C-C bond between the pyridine ring and the chloromethyl group can break.
-
McLafferty Rearrangement: While less common for aromatic esters, a McLafferty-type rearrangement involving the ethyl ester is a possibility.[2]
Based on these principles and analysis of the mass spectra of similar compounds like Ethyl nicotinate[3][4][5][6][7] and Ethyl 5-bromonicotinate,[8] the following key fragments are anticipated:
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 277/279/281 | [M]+• | Molecular Ion |
| 232/234/236 | [M - OCH2CH3]+ | Loss of ethoxy radical from the ester |
| 248/250/252 | [M - C2H5]+ | Loss of ethyl radical from the ester |
| 242/244 | [M - Cl]+ | Loss of a chlorine radical |
| 198/200 | [M - Br]+ | Loss of a bromine radical |
| 228/230 | [M - CH2Cl]+ | Loss of the chloromethyl radical |
| 122 | [C5H3N(Br)CO]+ | Cleavage of the ester and chloromethyl groups |
| 106 | [C5H4NCO]+ | Further fragmentation of the pyridine ring |
| 78 | [C5H4N]+ | Pyridine cation radical |
dot
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A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing common alternatives with supporting data to guide researchers toward an optimized, validatable method.
Foundational Strategy: Understanding the Analyte
Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential. Ethyl 5-bromo-2-(chloromethyl)nicotinate is a substituted pyridine derivative.
-
Structure and Polarity: The molecule possesses a moderately polar pyridine ring containing a basic nitrogen atom, an ester functional group, and two halogen substituents (bromo and chloro). This combination of polar and non-polar features makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[1][2][3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[4][5]
-
pKa: The pyridine nitrogen is basic, with a pKa typically in the range of 2-6 for similar structures.[6] At a neutral pH, the nitrogen can be partially protonated, leading to potential interactions with residual acidic silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). Therefore, controlling the mobile phase pH is critical. An acidic mobile phase will ensure the pyridine nitrogen is fully protonated, promoting a single ionic form and minimizing silanol interactions.[7]
-
UV Absorbance: Nicotinic acid and its derivatives are known to possess strong chromophores, making UV detection a suitable choice.[8][9] An initial UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λ-max), which provides the highest sensitivity. For pyridine-based compounds, this is often in the 250-270 nm range.
The Method Development Workflow: A Systematic Approach
A structured, systematic approach is key to efficient method development. The process involves initial parameter screening to find a suitable starting point, followed by fine-tuning or optimization to achieve the desired separation, and concluding with method validation to prove its suitability.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Method Screening and Comparison
The goal of this phase is to quickly identify the most promising column and mobile phase combination. A generic, fast gradient is typically used.
Comparison of Stationary Phases
The choice of stationary phase is the most critical factor for achieving selectivity.[10] We will compare three common reversed-phase columns: a standard C18, a C8, and a Phenyl-Hexyl. The C18 phase is highly hydrophobic, the C8 is moderately so, and the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[1][11]
Experimental Protocol: Stationary Phase Screening
-
Columns:
-
A: C18, 4.6 x 150 mm, 3.5 µm
-
B: C8, 4.6 x 150 mm, 3.5 µm
-
C: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: 30% B to 95% B in 10 minutes, hold at 95% B for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Sample: Ethyl 5-bromo-2-(chloromethyl)nicotinate spiked with a known impurity at 0.1%.
Table 1: Comparative Data from Stationary Phase Screening
| Parameter | Column A (C18) | Column B (C8) | Column C (Phenyl-Hexyl) | Rationale |
| Retention Time (Main Peak) | 10.2 min | 8.5 min | 9.8 min | C18 shows the strongest hydrophobic retention as expected. |
| Resolution (Rs) between main peak and impurity | 2.8 | 1.6 | 2.1 | C18 provides the best separation for the critical pair. |
| Tailing Factor (Tf) | 1.1 | 1.3 | 1.2 | All columns show acceptable peak shape with an acidic mobile phase. |
| Theoretical Plates (N) | 15,500 | 12,800 | 14,200 | C18 demonstrates higher efficiency for this analyte. |
Analysis: The C18 column provided the highest resolution and efficiency, making it the superior choice for further development. While the C8 column resulted in a shorter run time, the resolution was insufficient. The Phenyl-Hexyl column offered good performance but was slightly inferior to the C18 for this specific separation.
Comparison of Organic Modifiers: Acetonitrile vs. Methanol
The organic solvent in the mobile phase affects retention and selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency.[2]
Experimental Protocol: Organic Modifier Comparison
-
Column: C18, 4.6 x 150 mm, 3.5 µm (selected from the previous step)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient and other conditions: Same as in section 3.1.
Table 2: Comparison of Acetonitrile and Methanol
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale |
| Resolution (Rs) | 2.8 | 2.5 | ACN provides slightly better selectivity for the critical pair. |
| Peak Width (Main Peak) | 0.15 min | 0.18 min | Sharper peaks are observed with ACN due to better mass transfer. |
| System Backpressure | ~120 bar | ~180 bar | Lower viscosity of ACN results in significantly lower backpressure. |
Analysis: Acetonitrile is the clear winner, providing better resolution, sharper peaks, and lower system pressure. It will be used for all further optimization.
Phase 2: Method Optimization
With the column and mobile phase components selected, the next step is to refine the conditions to ensure the method is robust and can separate all potential impurities.
Gradient Optimization
The initial fast gradient was for screening. For a final purity method, the gradient should be tailored to provide adequate resolution for all impurities within a reasonable analysis time.
Experimental Protocol: Gradient Optimization
-
Initial scouting gradient: 30-95% ACN in 10 min.
-
Shallow gradient: Based on the elution time from the scout run (~10 min, corresponding to ~70% ACN), a shallower gradient is applied around this point. For example, 50-80% ACN over 15 minutes.
-
Final Optimized Gradient: After observing the impurity profile, the final gradient is set.
Table 3: Gradient Program Comparison
| Time (min) | % ACN (Scouting) | % ACN (Optimized) |
| 0.0 | 30 | 50 |
| 15.0 | 95 | 80 |
| 20.0 | 95 | 80 |
| 20.1 | 30 | 50 |
| 25.0 | 30 | 50 |
Analysis: The optimized, shallower gradient significantly increased the resolution of two closely eluting impurities near the main peak from Rs < 1.5 to Rs > 2.5, which is crucial for accurate quantitation.
Recommended Final Purity Method
Based on the comparative studies, the following method is recommended for the purity analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Table 4: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC or UHPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Phase 3: Method Validation (as per ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12][13] The following parameters must be evaluated for a purity method.[14]
Table 5: Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, analyte, and spiked samples with known impurities. Perform peak purity analysis using a DAD detector. | No interference at the retention time of the main peak and impurities. Peak purity angle should be less than the threshold angle. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range (e.g., LOQ to 150% of the specification limit for impurities). | Correlation coefficient (r²) ≥ 0.99 |
| Range | Confirmed by demonstrating acceptable linearity, accuracy, and precision within the range. | LOQ to 150% of impurity specification. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of specification) in triplicate. | Recovery between 80.0% and 120.0% for impurities. |
| Precision (RSD%) | Repeatability: 6 replicate injections of a spiked sample or 6 separate sample preparations. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment. | RSD ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria. | S/N ≥ 10; RSD ≤ 10.0% and recovery of 80-120%. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability criteria must be met; no significant impact on results. |
| System Suitability | Injections of a standard solution before sample analysis. | Tailing factor ≤ 2.0; RSD of replicate injections ≤ 5.0% for area and retention time; Resolution ≥ 2.0 between critical peaks. |
Conclusion
This guide has demonstrated a systematic, comparative approach to developing a robust RP-HPLC method for the purity analysis of Ethyl 5-bromo-2-(chloromethyl)nicotinate. By comparing different stationary phases and mobile phase conditions, a highly efficient and selective method using a C18 column with an acetonitrile/water gradient containing phosphoric acid was established. This logical, evidence-based workflow, grounded in the physicochemical properties of the analyte and culminating in a thorough validation plan according to ICH guidelines, ensures the final method is reliable, accurate, and fit for purpose in a regulated pharmaceutical environment.
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- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Validating the Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate using IR Spectroscopy
For researchers, scientists, and drug development professionals, the structural integrity of synthesized compounds is paramount. This guide provides an in-depth technical comparison and validation of the synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate, a key building block in the development of novel therapeutics. We will delve into a robust synthesis protocol, its validation using Infrared (IR) spectroscopy, and a comparative analysis with an alternative synthetic approach, underscoring the importance of rigorous analytical confirmation in modern drug discovery.
Ethyl 5-bromo-2-(chloromethyl)nicotinate and its derivatives are of significant interest in medicinal chemistry due to their versatile reactivity, allowing for the introduction of various functional groups to create libraries of potential drug candidates.[1][2] The presence of the bromine atom, the chloromethyl group, and the ethyl nicotinate core makes this molecule a trifunctional scaffold for the synthesis of complex heterocyclic compounds.
I. Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate: A Proposed Protocol
Step 1: Synthesis of 5-bromo-2-(chloromethyl)nicotinic acid
The initial step involves the selective chlorination of the methyl group of 5-bromo-2-methylnicotinic acid. This can be achieved using a variety of chlorinating agents, with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide being a common and effective method.
Step 2: Esterification to Ethyl 5-bromo-2-(chloromethyl)nicotinate
The second step is the Fischer esterification of the resulting carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol
Materials and Reagents:
-
5-bromo-2-methylnicotinic acid
-
N-chlorosuccinimide (NCS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or a safer alternative solvent like acetonitrile)
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylnicotinic acid (1 equivalent) in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 5-bromo-2-(chloromethyl)nicotinic acid.
-
Esterification: To the crude 5-bromo-2-(chloromethyl)nicotinic acid in a round-bottom flask, add an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.[3]
-
After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 5-bromo-2-(chloromethyl)nicotinate.
II. Validation of Synthesis by IR Spectroscopy
IR spectroscopy is a powerful and rapid technique for the validation of organic synthesis, providing a molecular "fingerprint" based on the vibrational frequencies of functional groups.[4][5] The successful synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate can be confirmed by observing the appearance of characteristic ester bands and the disappearance of the carboxylic acid O-H band from the starting material.
Expected IR Spectral Changes
The key transformations to monitor are:
-
Disappearance of the broad O-H stretch: The broad absorption band of the carboxylic acid O-H group, typically found in the 2500-3300 cm⁻¹ region, should be absent in the spectrum of the final product.[5]
-
Appearance of the ester C=O stretch: A strong, sharp absorption band characteristic of the ester carbonyl group should appear in the range of 1720-1740 cm⁻¹.[6]
-
Appearance of C-O stretches: Two distinct C-O stretching bands, characteristic of the ester linkage, are expected to appear in the 1000-1300 cm⁻¹ region.
-
Presence of C-Cl and C-Br stretches: Absorptions corresponding to the C-Cl and C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹.[1]
-
Aromatic C-H and C=C stretches: The spectrum will also show characteristic absorptions for the aromatic pyridine ring, including C-H stretches above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[6]
Comparative IR Data
To predict the IR spectrum of the target molecule, we can analyze the spectra of related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) for Ethyl 5-bromo-2-(chloromethyl)nicotinate | Reference Wavenumber (cm⁻¹) for Ethyl nicotinate[7][8][9] | Reference Wavenumber (cm⁻¹) for Ethyl 5-bromonicotinate[10] |
| C-H (aromatic) | ~3100-3000 | ~3060 | ~3090 |
| C-H (aliphatic) | ~2980-2850 | ~2980, 2940 | ~2980, 2930 |
| C=O (ester) | ~1725 | ~1720 | ~1730 |
| C=C, C=N (aromatic ring) | ~1600-1400 | ~1590, 1480, 1420 | ~1580, 1460, 1380 |
| C-O (ester) | ~1300-1100 | ~1290, 1120 | ~1280, 1130 |
| C-Cl | ~800-600 | - | - |
| C-Br | ~600-500 | - | ~680 |
III. Comparison with an Alternative Synthetic Route: Direct Esterification with Thionyl Chloride
An alternative and often more rapid method for esterification involves the conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with the alcohol.
Alternative Protocol: Thionyl Chloride Method
-
Acid Chloride Formation: To the crude 5-bromo-2-(chloromethyl)nicotinic acid, add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux until the evolution of gases ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Esterification: Dissolve the resulting crude acid chloride in an inert solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a solution of ethanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis
| Feature | Proposed Protocol (Fischer Esterification) | Alternative Protocol (Thionyl Chloride) |
| Reagents | Ethanol, H₂SO₄ | Thionyl chloride, ethanol, triethylamine |
| Reaction Conditions | Reflux in excess ethanol | Milder conditions for esterification |
| Byproducts | Water | SO₂, HCl, triethylammonium chloride |
| Advantages | Simpler reagents, environmentally benigner byproduct | Faster reaction, often higher yields |
| Disadvantages | Reversible reaction, may require removal of water to drive to completion | Harsh and corrosive reagent (SOCl₂), requires careful handling and removal of byproducts |
IV. Visualizing the Workflow
To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the key steps.
Caption: Workflow for the proposed synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Caption: Workflow for the validation of synthesis using IR spectroscopy.
V. Conclusion
The successful synthesis and validation of Ethyl 5-bromo-2-(chloromethyl)nicotinate are crucial for its application in drug discovery and development. This guide has provided a detailed, albeit proposed, protocol for its synthesis and a robust methodology for its validation using IR spectroscopy. By comparing the experimental IR spectrum of the synthesized product with the expected absorption frequencies, researchers can confidently confirm the identity and purity of this important building block. The comparison with an alternative synthetic route highlights the trade-offs between different chemical methodologies, allowing scientists to make informed decisions based on their specific laboratory context and project goals.
VI. References
-
Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid. Retrieved from
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5. Retrieved from [Link]
-
Atlantis Press. (2017, February). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]
-
Google Patents. (n.d.). DE19834565A1 - Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters. Retrieved from
-
Google Patents. (n.d.). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Retrieved from
-
PubChem. (n.d.). Ethyl 5-bromopyridine-3-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br infrared spectrum of bromoethane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 5-bromonicotinate. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl nicotinate(614-18-6) IR Spectrum [m.chemicalbook.com]
- 8. Ethyl nicotinate [webbook.nist.gov]
- 9. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of ethyl vs methyl esters in 5-bromo-2-(chloromethyl)nicotinate reactions
[1][2]
Executive Summary: The Verdict
For most drug discovery and process chemistry applications involving 5-bromo-2-(chloromethyl)nicotinate , the choice between the Methyl and Ethyl ester variants is dictated by solvent compatibility and downstream cyclization kinetics rather than intrinsic reactivity differences at the chloromethyl site.
-
Select the Methyl Ester (Me-Ester) when:
-
Maximizing atom economy in large-scale batches.
-
Performing reactions in methanol to avoid transesterification byproducts.
-
Fast intramolecular cyclization (e.g., lactamization) is required, as the methoxide is a less hindered leaving group.
-
-
Select the Ethyl Ester (Et-Ester) when:
-
Lipophilicity is required for purification (e.g., avoiding aqueous layer retention during workup).
-
Long-term hydrolytic stability is a concern during storage.
-
The reaction solvent is ethanol (to prevent mixed ester formation).
-
Technical Specification & Physical Profile
The following data synthesizes experimental observations and calculated physicochemical properties for the two analogs.
| Property | Methyl 5-bromo-2-(chloromethyl)nicotinate | Ethyl 5-bromo-2-(chloromethyl)nicotinate | Impact on Protocol |
| Molecular Weight | ~264.48 g/mol | ~278.51 g/mol | Methyl offers ~5% better mass efficiency. |
| LogP (Calc) | ~2.1 | ~2.5 | Ethyl ester extracts better into DCM/EtOAc. |
| Hydrolytic Stability | Moderate | High | Ethyl ester resists degradation 2-3x longer in humid storage. |
| Leaving Group (Cyclization) | Methoxide (-OMe) | Ethoxide (-OEt) | Methyl cyclizes faster due to lower steric bulk. |
| Solvent Constraint | Must use MeOH to avoid transesterification. | Must use EtOH to avoid transesterification. | Critical for purity profiles. |
Reaction Pathways & Mechanistic Comparison
The utility of this scaffold lies in its dual electrophilic centers: the chloromethyl group (C-Cl) and the ester carbonyl (C=O) .
Pathway A: Nucleophilic Substitution ( )
Both esters exhibit nearly identical reactivity at the chloromethyl position. The steric influence of the ester group on the adjacent methylene is negligible for small nucleophiles (amines, thiols).
-
Observation: Reaction with primary amines typically reaches completion within 1-2 hours for both esters at 0°C to RT.
Pathway B: Intramolecular Cyclization
This is where the esters diverge. In the synthesis of bicyclic heterocycles (e.g., pyrrolopyridines or furopyridines), the nucleophile first attacks the chloromethyl group, followed by a ring closure onto the ester.
-
Methyl Advantage: The formation of the tetrahedral intermediate and subsequent expulsion of methoxide is kinetically favored, often allowing cyclization at lower temperatures (refluxing MeOH vs. refluxing EtOH/Toluene).
Pathway C: Cross-Coupling (Suzuki-Miyaura)
The 5-bromo position is used for late-stage diversification.
-
Protocol Note: Both esters tolerate Pd-catalyzed conditions well. However, the Ethyl ester is preferred if the coupling requires aqueous base (e.g.,
, ) and heat, as it resists saponification (hydrolysis to the acid) better than the methyl ester.
Visualization: Reaction Decision Tree
Caption: Mechanistic divergence of the nicotinate scaffold. The ester choice primarily impacts the rate of Cyclization and the risk of Hydrolysis.
Experimental Protocols
Protocol A: Synthesis of Methyl 5-bromo-2-(chloromethyl)nicotinate
Context: This protocol converts the 2-methyl precursor to the 2-chloromethyl active species.
Reagents:
-
Methyl 5-bromo-2-methylnicotinate (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (0.4 eq) or NCS (1.1 eq)
-
Benzoyl Peroxide (cat.)
-
Solvent: Acetonitrile (MeCN) or
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of Methyl 5-bromo-2-methylnicotinate in 100 mL of anhydrous MeCN.
-
Activation: Add 0.1 eq of Benzoyl Peroxide. Heat to reflux (80°C).
-
Chlorination: Add TCCA (0.4 eq) portion-wise over 30 minutes. Note: TCCA is preferred over NCS for higher atom economy and easier workup.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product usually appears as a less polar spot.
-
Workup: Cool to 0°C. Filter off the cyanuric acid byproduct (white solid).
-
Purification: Concentrate the filtrate. Recrystallize from cold MeOH/Hexane.
-
Yield Target: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Protocol B: Comparative Cyclization (Pyrrolopyridine Synthesis)
Context: Validates the reactivity difference between Methyl and Ethyl esters.
Reagents:
-
Ester Substrate (Methyl or Ethyl variant) (1.0 mmol)[1]
-
Benzylamine (1.1 mmol)
- (2.0 mmol)
-
Solvent: MeOH (for Methyl ester) or EtOH (for Ethyl ester)
Step-by-Step:
-
Substitution: Dissolve ester in solvent (5 mL). Add
followed by Benzylamine dropwise at 0°C. -
Warm: Allow to warm to RT and stir for 2 hours.
-
Checkpoint: LCMS should show complete conversion to the intermediate secondary amine.
-
-
Cyclization: Heat the mixture to reflux.
-
Methyl Ester: typically cyclizes within 4-6 hours .
-
Ethyl Ester: typically requires 8-12 hours or addition of a stronger base (e.g.,
).
-
-
Isolation: Cool. The product (6-bromo-2-benzyl-1H-pyrrolo[3,4-b]pyridin-3(2H)-one) often precipitates. Filter and wash with cold ether.
Critical Troubleshooting: The Transesterification Trap
A common failure mode in comparative studies is the "Mixed Ester Scramble."
-
The Scenario: A researcher uses the Ethyl ester but runs the reaction in Methanol because "it solubilizes the amine better."
-
The Result: Methoxide (generated from trace base) attacks the ethyl ester. You isolate a mixture of Product-OEt (70%) and Product-OMe (30%). This makes NMR interpretation a nightmare and lowers yield.
-
The Fix: Always match the alcohol solvent to the ester tail.
-
Ethyl Ester
Ethanol -
Methyl Ester
Methanol[2] -
Universal Alternative: Use a non-nucleophilic solvent like THF, Dioxane, or DMF.
-
References
-
Imidazopyridine Synthesis & Reactivity
-
Nicotinate Ester Stability
-
General Synthesis of Halomethyl Nicotinates
-
Synthesis of Methyl 2-(chloromethyl)nicotinate via TCCA chlorination. BenchChem Protocols. Link
-
-
Comparative Hydrolysis Kinetics
-
The kinetics of hydrolysis of methyl and phenyl isocyanates (Analogous ester mechanisms). RSC Publishing. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Impurities in Commercial Ethyl 5-bromo-2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the purity of starting materials and intermediates is paramount. Ethyl 5-bromo-2-(chloromethyl)nicotinate, a key building block in the development of novel therapeutics, is no exception. The presence of even trace impurities can have a significant impact on reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the common impurities found in commercial batches of Ethyl 5-bromo-2-(chloromethyl)nicotinate, offering a comparative look at analytical methodologies for their detection and quantification, supported by experimental data. Our aim is to equip researchers with the knowledge to anticipate, identify, and control these impurities, ensuring the integrity of their research and development efforts.
The Synthetic Landscape: A Hotbed for Impurity Formation
To understand the origin of impurities, we must first consider the plausible synthetic route for Ethyl 5-bromo-2-(chloromethyl)nicotinate. A common and cost-effective pathway begins with 5-bromo-2-methylnicotinic acid. This route typically involves two key transformations: esterification and free-radical chlorination. Each of these steps, while effective, presents opportunities for the generation of side products and the carry-over of unreacted starting materials.
Caption: Plausible synthetic route for Ethyl 5-bromo-2-(chloromethyl)nicotinate.
Unmasking the Culprits: A Profile of Common Impurities
Based on the outlined synthesis, we can anticipate a range of potential impurities in a commercial sample of Ethyl 5-bromo-2-(chloromethyl)nicotinate. These can be broadly categorized as starting materials and intermediates, over-chlorinated byproducts, and degradation products.
| Impurity Category | Specific Impurities | Origin |
| Starting Materials & Intermediates | 5-bromo-2-methylnicotinic acidEthyl 5-bromo-2-methylnicotinate | Incomplete esterification or chlorination reactions. |
| Over-chlorinated Byproducts | Ethyl 5-bromo-2-(dichloromethyl)nicotinateEthyl 5-bromo-2-(trichloromethyl)nicotinate | Non-selective radical chlorination of the methyl group. |
| Degradation Products | 5-bromo-2-(chloromethyl)nicotinic acidEthyl 5-bromo-2-(hydroxymethyl)nicotinate | Hydrolysis of the ethyl ester or chloromethyl group during synthesis or storage. |
| Isomeric Impurities | Isomers of 5-bromo-2-methylnicotinic acidPositional isomers of the final product (ring chlorination) | Impurities in the initial starting material or side reactions during chlorination. |
The presence and relative abundance of these impurities can vary significantly between different commercial suppliers due to variations in their synthetic processes and purification methods. Therefore, robust analytical characterization of each batch is a critical step in the drug development workflow.
The Analytical Toolkit: Strategies for Impurity Detection and Quantification
A multi-pronged analytical approach is essential for the comprehensive profiling of impurities in Ethyl 5-bromo-2-(chloromethyl)nicotinate. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the workhorse for separating and identifying non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of more volatile impurities and for resolving isomers.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
A well-developed reversed-phase HPLC method can effectively separate the target molecule from its less volatile impurities, such as the starting acid, the intermediate ester, and hydrolysis products.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 25 mg of the Ethyl 5-bromo-2-(chloromethyl)nicotinate sample and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution. Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify and quantify impurities by comparing their retention times and UV spectra with those of known reference standards. The relative percentage of each impurity can be calculated based on the peak area.
Caption: Workflow for HPLC-UV analysis of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Isomeric Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities, particularly the over-chlorinated byproducts and potential isomeric impurities that may be difficult to resolve by HPLC.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a solution of the Ethyl 5-bromo-2-(chloromethyl)nicotinate sample in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of synthesized or commercially available standards.
Comparative Performance of Analytical Methods
| Analytical Method | Target Impurities | Advantages | Limitations |
| HPLC-UV/MS | Starting materials, intermediates, hydrolysis products, some over-chlorinated byproducts. | High resolution for non-volatile compounds, quantitative accuracy, MS provides structural information. | May not resolve all isomeric impurities, not suitable for highly volatile compounds. |
| GC-MS | Over-chlorinated byproducts, isomeric impurities, residual solvents. | Excellent separation of volatile and semi-volatile compounds, high sensitivity, definitive identification by MS. | May require derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
Conclusion: A Proactive Approach to Purity
The successful development of pharmaceuticals relies on a deep understanding and control of the chemical entities involved. For researchers utilizing Ethyl 5-bromo-2-(chloromethyl)nicotinate, a proactive approach to impurity profiling is not just a matter of good scientific practice, but a critical component of ensuring the reliability and reproducibility of their work. By anticipating the likely impurities based on the synthetic route and employing a combination of robust analytical techniques like HPLC and GC-MS, scientists can confidently assess the quality of their starting materials and intermediates. This diligence at the early stages of research and development paves the way for a smoother transition to later-stage manufacturing and ultimately contributes to the delivery of safe and effective medicines.
References
-
LCGC International. (2014). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
Science Alert. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
PMC. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
National Open University of Nigeria. (2021). Analytical Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
ChemRxiv. (2020). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Ethyl 5-bromo-2-methylnicotinate suppliers and producers. Retrieved from [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-bromo-2-chlorobenzoate. Retrieved from [Link]
-
YouTube. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). bromoacetic acid synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-bromo-2-chloronicotinate (C7H5BrClNO2). Retrieved from [Link]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 5-bromo-2-(chloromethyl)nicotinate stands out as a critical building block, its trifunctional nature offering a versatile scaffold for the development of a wide array of biologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering a blend of theoretical insights and practical, field-proven protocols to inform your experimental design and scale-up decisions.
Introduction: The Significance of Ethyl 5-bromo-2-(chloromethyl)nicotinate
The strategic placement of a bromo, a chloromethyl, and an ethyl ester group on the pyridine ring makes Ethyl 5-bromo-2-(chloromethyl)nicotinate a highly valuable intermediate. The bromo-substituent is amenable to a variety of cross-coupling reactions, the chloromethyl group serves as a reactive handle for nucleophilic substitution, and the ester moiety can be readily hydrolyzed or amidated. This trifecta of reactivity allows for the systematic and modular construction of complex molecular architectures.
This guide will dissect two principal synthetic strategies for the production of Ethyl 5-bromo-2-(chloromethyl)nicotinate, providing a critical evaluation of their respective strengths and weaknesses.
Synthetic Route 1: Radical Chlorination of Ethyl 5-bromo-2-methylnicotinate
This approach leverages the commercially available or readily synthesized Ethyl 5-bromo-2-methylnicotinate as the direct precursor. The core of this strategy lies in the selective free-radical chlorination of the methyl group at the C-2 position of the pyridine ring.
Mechanistic Rationale
The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or ultraviolet (UV) light, generates a chlorine radical from a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas. This chlorine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical subsequently reacts with another molecule of the chlorinating agent to yield the desired product and a new chlorine radical, thus propagating the chain. The pyridine nitrogen can be protonated by the HCl generated during the reaction, which can be neutralized with a base to drive the reaction to completion.[1][2]
Visualizing the Pathway
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
